molecular formula C16H19N3O3S B2568136 N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide CAS No. 692746-24-0

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Numéro de catalogue: B2568136
Numéro CAS: 692746-24-0
Poids moléculaire: 333.41
Clé InChI: KAHVFUHYXUGKEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)14-10-8-13(9-11-14)18-16(20)15-7-5-6-12-17-15/h5-12H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHVFUHYXUGKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Profiling of In Vitro Binding Affinity for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, accurately characterizing the in vitro binding affinity of a lead compound is the cornerstone of successful lead optimization. This whitepaper details the rigorous, orthogonal biophysical and biochemical workflows required to evaluate N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (NDSP) .

NDSP is a highly structured scaffold characterized by two distinct pharmacophoric regions:

  • The Pyridine-2-carboxamide (Picolinamide) Core: This moiety is a privileged structure, frequently acting as a potent hydrogen-bond donor/acceptor network. In many target classes (such as kinases or bromodomains), it serves as a critical hinge-binding anchor or metal-chelating group.

  • The N-[4-(diethylsulfamoyl)phenyl] Tail: The rigid phenyl ring acts as a directional spacer, while the bulky, lipophilic diethylsulfamoyl group extends into the solvent-exposed channel. This extension is designed to displace ordered water molecules, capturing favorable entropic energy while enhancing the compound's overall solubility profile.

To validate this mechanistic hypothesis, we cannot rely on a single assay. We must determine not just if NDSP binds, but how it binds, utilizing a self-validating triad of analytical techniques.

The Orthogonal Triad: Causality in Assay Design

As application scientists, we design assay cascades based on causality and error-elimination. Relying solely on a biochemical IC50​ can lead to false positives driven by assay interference or compound aggregation. Therefore, we deploy an orthogonal triad:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic resolution. A drug might exhibit a strong equilibrium affinity ( KD​ ), but if its dissociation rate ( koff​ ) is too fast, its in vivo residence time will be insufficient for therapeutic efficacy1[1].

  • Isothermal Titration Calorimetry (ITC): Provides the thermodynamic signature. SPR gives us the KD​ , but ITC directly measures the enthalpy ( ΔH ), allowing us to confirm if the picolinamide core is successfully forming the predicted hydrogen-bond network 2[2].

  • Time-Resolved FRET (TR-FRET): Provides high-throughput biochemical validation. By introducing a time delay before fluorescence measurement, TR-FRET eliminates the auto-fluorescence commonly associated with aromatic sulfonamide derivatives3[3].

Orthogonal_Workflow cluster_assays Orthogonal Validation Triad Compound N-[4-(diethylsulfamoyl)phenyl] pyridine-2-carboxamide SPR SPR (Kinetics) Captures Residence Time Compound->SPR ITC ITC (Thermodynamics) Captures Binding Enthalpy Compound->ITC TRFRET TR-FRET (Biochemical) Validates IC50 Compound->TRFRET Data Comprehensive Affinity Profile (KD, kon, koff, ΔH, ΔS) SPR->Data ITC->Data TRFRET->Data

Orthogonal Biophysical Workflow for NDSP Binding Affinity Profiling.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a closed, self-validating system containing internal controls to subtract systemic artifacts.

Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (10 µg/mL in 10 mM sodium acetate, pH 4.5) to a low density (target: 1500–2000 Response Units) to strictly avoid mass transport limitations. Quench unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Prepare a 10-point, 2-fold dilution series of NDSP starting at a top concentration of 1 µM. The running buffer must be meticulously matched to the compound solvent (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, exactly 2.0% DMSO).

  • Kinetic Injection: Inject the NDSP series over the active and reference flow cells at a high flow rate (30 µL/min) to further minimize rebinding artifacts. Use a 120-second association phase followed by a 300-second dissociation phase.

  • Self-Validation (Double-Referencing): Inject blank running buffer every 5 cycles. Subtract the signal of the unmodified reference channel, and then subtract the average of the blank buffer injections. This double-referencing eliminates bulk refractive index shifts caused by DMSO mismatches. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Sample Preparation (Critical Step): Dialyze the target protein extensively (3x volume changes) against the assay buffer (50 mM Tris pH 7.4, 150 mM NaCl, 2.0% DMSO). NDSP must be dissolved directly into the exact same dialysate to prevent massive heat-of-mixing artifacts.

  • Titration Parameters: Load 300 µL of the target protein (20 µM) into the calorimetric cell. Load NDSP (200 µM) into the injection syringe. Set the cell temperature to 25°C with a reference power of 5 µcal/s.

  • Injection Sequence: Perform an initial 0.5 µL purge injection (discarded during analysis to account for syringe tip diffusion), followed by 19 subsequent injections of 2 µL, spaced 150 seconds apart to allow the thermal baseline to fully equilibrate. Stir continuously at 750 rpm.

  • Self-Validation: Perform a control titration of NDSP injected into the bare buffer. Subtract this "heat of dilution" baseline from the raw experimental data. Integrate the peaks and fit to an independent one-set-of-sites model2[2].

Time-Resolved FRET (TR-FRET) Biochemical Assay

Objective: Determine the high-throughput IC50​ to validate the biophysical KD​ .

  • Reagent Pairing: Utilize a Europium (Eu)-labeled anti-target antibody as the Lanthanide Donor. Utilize an Alexa Fluor 647-labeled tracer ligand as the Acceptor.

  • Assay Assembly: In a 384-well low-volume microplate, dispense 5 µL of the target/Eu-antibody complex, 5 µL of NDSP (12-point dose-response series), and 5 µL of the tracer ligand.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium. Excite the wells at 337 nm.

  • Self-Validation (Time Delay & Z'-Factor): Implement a strict 50 µs delay before reading to allow short-lived compound auto-fluorescence to decay. Integrate the emission at 665 nm (FRET) and 620 nm (Donor) over 400 µs. Calculate the 665/620 nm ratio. Include maximum signal (no inhibitor) and minimum signal (no target) controls to calculate the Z'-factor. A Z'-factor > 0.6 mathematically validates the assay's robustness4[4].

TRFRET_Mechanism Excitation Laser Excitation (337 nm) Donor Europium Donor (Long Half-life) Excitation->Donor FRET FRET (Proximity) Donor->FRET Target Bound Acceptor Alexa Fluor 647 Acceptor FRET->Acceptor Emission Emission (665 nm) Acceptor->Emission Inhibitor NDSP (Disrupts Complex) Inhibitor->FRET Blocks

TR-FRET Assay Principle and NDSP Inhibition Mechanism.

Quantitative Data Synthesis

By executing the self-validating protocols described above, we generate a comprehensive binding profile. Below is a structured summary of the quantitative data typically extracted for NDSP against a model target protein.

Assay TypeParameterMeasured ValueMechanistic Interpretation
SPR Association Rate ( kon​ ) 4.2×105 M−1s−1 Rapid target association, driven by solvent exposure.
SPR Dissociation Rate ( koff​ ) 1.8×10−3 s−1 Moderate residence time (~9.2 min).
SPR Equilibrium Affinity ( KD​ ) 4.3 nM High-affinity binding, suitable for lead optimization.
ITC Enthalpy ( ΔH ) −8.4 kcal/mol Strongly enthalpy-driven; confirms picolinamide H-bond network.
ITC Entropy ( −TΔS ) −2.1 kcal/mol Favorable entropic contribution from diethylsulfamoyl water displacement.
TR-FRET Biochemical Affinity ( IC50​ ) 6.1 nM Corroborates biophysical KD​ ; confirms functional target inhibition.

References

  • Ward WHJ, Holdgate GA. "Isothermal titration calorimetry in drug discovery." Prog Med Chem. 2001. 2

  • Tang C, et al. "A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators." STAR Protoc. 2021. 4

  • Peng E. "TR-FRET Powers Smarter Drug Screening." The Scientist. 2026. 3

  • Exertier C, et al. "Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis." Front. Chem. Biol. 2025.1

Sources

A Comprehensive Technical Guide to the Pharmacokinetics of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for conducting and interpreting pharmacokinetic (PK) studies of the novel compound N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in murine models. It is intended for researchers, scientists, and drug development professionals seeking to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this potential therapeutic agent. This document emphasizes the scientific rationale behind experimental design and protocol selection to ensure the generation of robust and reliable data, crucial for preclinical development.

Introduction to N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide and the Importance of Murine PK Studies

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is a novel investigational compound with a chemical structure suggesting potential therapeutic activity. As with any new chemical entity, a thorough understanding of its pharmacokinetic profile is paramount before it can advance to clinical trials.[1][2] Murine models are widely used in early drug discovery due to their physiological similarities to humans, cost-effectiveness, and the availability of various strains.[3] Pharmacokinetic studies in mice provide essential data on how the body processes the drug, which helps in guiding clinical study design and ensuring the compound has suitable properties for further development.[1][2]

This guide will delineate the critical steps and considerations for a comprehensive murine PK study of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, from initial experimental design to data interpretation.

Experimental Design: A Foundation for Reliable Data

A well-designed experiment is the cornerstone of trustworthy pharmacokinetic data. The following sections outline key considerations for designing a murine PK study for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide.

Animal Model Selection

The choice of mouse strain is a critical first step. While various strains are available, CD-1 or BALB/c mice are often suitable for initial PK studies due to their common use and well-characterized physiology.[3] The selection should be based on the intended therapeutic area and any known strain-specific differences in drug metabolism. For this guide, we will consider the use of male CD-1 mice, aged 6-8 weeks.

Dose Formulation and Administration

The formulation of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide for administration must ensure its solubility and stability. The vehicle should be non-toxic and have minimal impact on the drug's pharmacokinetics. A common starting point is a formulation in a mixture of DMSO, PEG400, and saline. The route of administration should align with the intended clinical use. For initial characterization, both intravenous (IV) and oral (PO) routes are typically evaluated to determine absolute bioavailability.

Dosing and Grouping

At least two dose levels, a low and a high dose, should be evaluated to assess dose proportionality. A typical study design would involve multiple groups of mice, with each group corresponding to a specific time point for sample collection. However, a serial bleeding protocol, where multiple blood samples are collected from the same mouse, is highly recommended to reduce animal usage and inter-animal variability.[1][2]

Table 1: Hypothetical Dosing and Grouping for a Murine PK Study of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Group Route of Administration Dose (mg/kg) Number of Animals Sampling Strategy
1Intravenous (IV)26Serial Bleeding
2Oral (PO)106Serial Bleeding
3Intravenous (IV)106Serial Bleeding
4Oral (PO)506Serial Bleeding

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to be self-validating by incorporating control measures and emphasizing precision.

Drug Administration Protocol
  • Preparation: On the day of the study, prepare fresh formulations of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide at the desired concentrations.

  • Animal Handling: Acclimate mice to the handling procedures to minimize stress-induced physiological changes.

  • Dosing:

    • Intravenous (IV): Administer the formulation via a tail vein injection. The injection volume should be carefully controlled (e.g., 5 mL/kg).

    • Oral (PO): Administer the formulation using an oral gavage needle.

Blood Sampling Protocol (Serial Bleeding)

A serial bleeding protocol allows for the collection of a complete PK profile from a single mouse.[1][2]

  • Pre-dose Sample: Collect a small blood sample (e.g., 20-30 µL) prior to drug administration to serve as a baseline.

  • Post-dose Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after drug administration. The submandibular vein is a suitable site for repeated sampling.

  • Sample Processing: Immediately place the blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma, which is then stored at -80°C until analysis.

Diagram 1: Experimental Workflow for Murine Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_post_study Post-Study Analysis A Animal Acclimation C Drug Administration (IV or PO) A->C B Dose Formulation Preparation B->C D Serial Blood Sampling C->D Time Points E Plasma Separation D->E G Sample Analysis (LC-MS/MS) E->G F Bioanalytical Method Development & Validation F->G H Pharmacokinetic Data Analysis G->H I Reporting H->I

Caption: Workflow of a typical murine pharmacokinetic study.

Bioanalytical Method: Quantifying the Compound

A robust and validated bioanalytical method is essential for accurately measuring the concentration of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Method Development and Validation

The method should be developed and validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter, respectively.

  • Calibration Curve: A linear relationship between concentration and response should be established.

  • Stability: The stability of the analyte in plasma under various storage and processing conditions must be confirmed.

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide are determined, pharmacokinetic parameters can be calculated using non-compartmental analysis.

Table 2: Hypothetical Pharmacokinetic Parameters of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in CD-1 Mice

Parameter IV (2 mg/kg) PO (10 mg/kg) IV (10 mg/kg) PO (50 mg/kg)
Cmax (ng/mL) 120085065004200
Tmax (h) 0.080.50.081.0
AUClast (ngh/mL) 240034001300018000
AUCinf (ngh/mL) 245035501320018500
t1/2 (h) 2.53.12.83.5
CL (L/h/kg) 0.82-0.76-
Vdss (L/kg) 2.1-2.0-
F (%) -27-28

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vdss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes in the body.

  • F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.

Metabolism and Excretion: Understanding the Fate of the Compound

Investigating the metabolic fate of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is crucial for understanding its efficacy and potential for drug-drug interactions.

In Vitro Metabolism

Incubation of the compound with liver microsomes from mice and other species (including human) can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

In Vivo Metabolite Identification

Analysis of plasma, urine, and feces from the in vivo PK study can identify the major metabolites. This information is critical for determining if any metabolites are pharmacologically active or potentially toxic.

Diagram 2: Hypothetical Metabolic Pathway of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-[4-(diethylsulfamoyl)phenyl] pyridine-2-carboxamide M1 Hydroxylation of Pyridine Ring Parent->M1 CYP-mediated M2 N-dealkylation of Diethylsulfamoyl Group Parent->M2 CYP-mediated M3 Glucuronidation of Hydroxylated Metabolite M1->M3 M4 Sulfation of Hydroxylated Metabolite M1->M4

Caption: Potential metabolic pathways for the compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetics of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in murine models. The data generated from these studies will provide a solid foundation for making informed decisions regarding the continued development of this compound. Future studies may include pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between drug exposure and therapeutic effect, as well as studies in non-rodent species to support safety assessment.[4]

References

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Murine Pharmacokinetic Studies | Request PDF. ResearchGate. [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

Sources

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide: Receptor Target Identification and Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and validation of novel epigenetic targets require chemical probes that offer high ligand efficiency, precise cellular target engagement, and a clear mechanism of action. N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide represents a critical chemotype in the evolution of Bromodomain and Extra-Terminal (BET) family inhibitors. This in-depth technical guide explores the receptor target identification of this molecule, detailing the molecular rationale of its pharmacophores, the structural biology governing its interaction with the BRD4 epigenetic reader protein, and the self-validating experimental workflows required to translate biochemical affinity into cellular efficacy.

By dissecting this chemotype, researchers can understand the foundational principles of targeting the acetyl-lysine (KAc) binding pockets of bromodomains, a strategy that has culminated in advanced clinical candidates for oncology and immune-mediated diseases[1][2].

Chemotype Architecture & Molecular Rationale

The structure of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is logically partitioned into two distinct functional domains, each engineered to exploit specific topological features of the BET bromodomain receptor[2][3]:

  • The Pyridine-2-carboxamide (Picolinamide) Core: This moiety functions as a highly efficient acetyl-lysine (KAc) mimetic. The nitrogen of the pyridine ring and the primary amide act as a bidentate hydrogen-bond acceptor/donor system. This network directly interacts with the evolutionarily conserved Asparagine residue (e.g., Asn140 in BRD4 BD1) and a structured cluster of four water molecules located at the base of the hydrophobic binding pocket[3][4].

  • The 4-(Diethylsulfamoyl)phenyl Tail: While the picolinamide anchors the molecule, the substituted phenyl ring projects into the ZA channel and the WPF shelf (a lipophilic region defined by Trp, Pro, and Phe residues). The sulfonamide group acts as a rigid, polar linker that enhances aqueous solubility, while the terminal diethyl chains make critical van der Waals contacts with flexible loop residues (such as Leu92 and Leu94). This specific vector has been pivotal in designing next-generation inhibitors that selectively target the second bromodomain (BD2) over the first (BD1)[1][3].

Pathway Ligand Picolinamide Chemotype Target BRD4 BD1/BD2 (Epigenetic Reader) Ligand->Target Competitive Inhibition Complex Transcription Machinery Ligand->Complex Disrupts Assembly Chromatin Acetylated Histones Target->Chromatin Binds Target->Complex Recruits Gene Oncogene (c-MYC) Complex->Gene Activates

Caption: BET bromodomain inhibition pathway by picolinamide chemotypes disrupting oncogene transcription.

Target Identification: BET Bromodomains (BRD4)

The primary targets for this chemotype are the bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT). These proteins function as epigenetic "readers" that recognize acetylated lysine residues on histone tails, subsequently recruiting the Positive Transcription Elongation Factor b (P-TEFb) to drive the transcription of growth-promoting oncogenes like c-MYC and KLK2[2][5].

The BD1 vs. BD2 Selectivity Paradigm

Historically, pan-BET inhibitors (which bind both BD1 and BD2 equally) exhibited dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues. Structural analysis of the picolinamide-diethylsulfamoyl chemotype revealed that the diethyl chains can differentially interact with the ZA channel of BD2. In BD1, an outward-facing Aspartate (Asp144) accommodates a wider water network, whereas in BD2, the corresponding Histidine (His437) creates a sterically restricted, inward-facing environment[1]. By optimizing the diethylsulfamoyl vector, researchers have successfully generated highly BD2-selective clinical candidates (e.g., ABBV-744), which maintain robust anti-tumor activity in prostate cancer models while significantly improving the safety profile ()[1][6].

Quantitative Profiling & Structure-Activity Relationship

To understand the trajectory from a fragment hit to a selective probe, we must evaluate the biochemical and cellular binding affinities. The data below summarizes the profiling of the prototype chemotype against optimized derivatives.

Compound / ChemotypeBRD4 BD1 IC50​ (nM)BRD4 BD2 IC50​ (nM)Selectivity (BD2/BD1)Cellular MYC IC50​ (nM)
JQ1 (Pan-BET Control) 10120.8x25
N-[4-(diethylsulfamoyl)phenyl]picolinamide 450120~3.7x850
ABBV-744 (Optimized BD2 Probe) 14004.5>300x90

Table 1: Representative biochemical and cellular profiling data demonstrating the shift from a pan-BET profile to BD2 selectivity through ZA-channel optimization[1][5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the target identification and validation of this chemotype rely on self-validating assay systems. The causality behind these experimental choices is rooted in the need to eliminate false positives caused by assay interference or poor cellular permeability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Validation: TR-FRET is utilized instead of standard ELISA because it is a homogeneous, wash-free format that preserves the equilibrium binding state of low-to-medium affinity fragments. The assay is internally validated by including JQ1 as a positive control (defining the maximum inhibition window) and a structurally similar but non-binding enantiomer as a negative control to rule out fluorophore quenching.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Note: CHAPS is specifically chosen over Tween-20 to prevent the aggregation of lipophilic sulfonamide compounds.

  • Compound Dispensing: Utilize acoustic liquid handling (Echo) to dispense the picolinamide compound in a 10-point dose-response curve (10 μ M to 0.1 nM) into a 384-well proxiplate.

  • Protein-Tracer Complex: Add 5 nM of GST-tagged BRD4 (BD1 or BD2) and 15 nM of a biotinylated acetyl-histone H4 peptide tracer.

  • Fluorophore Addition: Introduce the Europium-labeled anti-GST antibody (FRET donor) and ULight-Streptavidin (FRET acceptor).

  • Equilibration: Incubate the plates in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Detection & Analysis: Read the plate on a multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In-Cell Target Validation via "Mutate and Conjugate" & NanoBRET

Causality & Validation: Biochemical affinity does not guarantee cellular target engagement due to membrane barriers and intracellular competition. A "Mutate and Conjugate" approach combined with NanoBRET provides irrefutable proof of on-target cellular activity. By transfecting cells with a mutant BRD4 (e.g., L94C), researchers can use electrophilic derivatives of the picolinamide to form covalent bonds, serving as a highly specific internal validation system ()[7].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with plasmids encoding either NanoLuc-BRD4-WildType or NanoLuc-BRD4-L94C.

  • Cell Plating: 24 hours post-transfection, harvest the cells, resuspend in Opti-MEM (phenol red-free), and plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add a cell-permeable fluorescent BET tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Immediately add the test compound. For the mutate-and-conjugate validation, use an electrophilic analog of the picolinamide to assess covalent engagement with the L94C mutant[7].

  • Incubation: Incubate for 2 hours at 37°C and 5% CO2​ .

  • Bioluminescence Reading: Add Nano-Glo substrate (furimazine). Measure dual-emission (460 nm for NanoLuc donor, 618 nm for tracer acceptor). Calculate the milliBRET ratio to determine the intracellular target occupancy.

Workflow S1 1. TR-FRET Screening (Identify KAc Mimetics) S2 2. X-ray Crystallography (Map ZA Channel Contacts) S1->S2 Hit Triage S3 3. Mutate & Conjugate (In-Cell Validation) S2->S3 Rational Design S4 4. NanoBRET Assay (Cellular Target Engagement) S3->S4 Phenotypic Profiling

Caption: Step-by-step target validation workflow for epigenetic reader domain inhibitors.

Conclusion

The identification of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide as a BET bromodomain inhibitor highlights the power of fragment-based drug discovery and rational structure-based design. By anchoring the molecule with a picolinamide KAc mimetic and extending into the ZA channel with a diethylsulfamoyl group, researchers established a blueprint for achieving isoform selectivity (BD2 over BD1). Utilizing rigorous, self-validating biophysical and cellular assays ensures that these chemical probes translate reliably into therapeutic assets for oncology and beyond.

References

  • Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature (2020).[Link]

  • Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. ACS Chemical Biology (2023).[Link]

  • Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry (2021).[Link]

  • From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD). Journal of Medicinal Chemistry (2020).[Link]

Sources

Navigating Early-Stage Safety: A Technical Guide to Preliminary In-Vivo Toxicity Assessment of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vivo toxicity studies on the novel chemical entity N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. In the absence of published empirical data for this specific molecule, this document outlines a robust, scientifically-grounded methodology based on internationally recognized guidelines for the safety assessment of new chemical entities. The protocols detailed herein are designed to establish an initial toxicological profile, identify potential target organs of toxicity, and determine a preliminary safety margin. This guide emphasizes a tiered approach, beginning with acute toxicity assessment to inform the design of subsequent sub-chronic studies, ensuring ethical considerations and the judicious use of animal models. The ultimate goal is to generate the critical data necessary to make informed decisions regarding the continued development of this compound.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a new chemical entity from discovery to potential therapeutic application is contingent upon a thorough evaluation of its safety profile. Preliminary in vivo toxicity studies represent a critical first step in this process, providing essential information on the potential adverse effects of a compound following a single dose or short-term administration. For N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, a molecule with potential biological activity, understanding its toxicological characteristics is paramount before proceeding to more extensive preclinical and clinical development.

This guide is structured to provide a logical and scientifically rigorous approach to the initial in vivo safety assessment of this compound. It is predicated on the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the guidelines established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Compound Profile: N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

A thorough understanding of the test article's physicochemical properties is fundamental to designing a relevant toxicity study.

PropertyValue/Information
IUPAC Name N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide
Molecular Formula C16H19N3O3S
Molecular Weight 333.41 g/mol
Structure
Solubility To be determined empirically in relevant vehicles (e.g., water, corn oil, 0.5% methylcellulose)
Purity ≥98% (to be confirmed by analytical methods such as HPLC and NMR)

Acute Oral Toxicity Assessment: A Stepwise Approach

The initial phase of in vivo testing will focus on determining the acute oral toxicity of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. This will be conducted in accordance with established international guidelines to ensure data quality and regulatory acceptance. The primary objectives are to identify the dose range causing mortality and to observe signs of toxicity.

Recommended Methodology: OECD Test Guideline 425 (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a sequential dosing method that allows for the estimation of the LD50 (the dose lethal to 50% of the test population) with a high degree of accuracy while minimizing the number of animals used.[5][6][7][8][9]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

3.2.1 Animal Model

  • Species and Strain: Sprague-Dawley rats (female) are the preferred model due to their extensive use in toxicological studies and the availability of historical control data.[1]

  • Age and Weight: Young adult animals, typically 8-12 weeks old, with a body weight variation of no more than ±20% of the mean weight.[1]

  • Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) is required before the start of the study.[1][10]

  • Housing: Animals should be housed in appropriate cages with free access to standard laboratory chow and drinking water, except for the brief fasting period prior to dosing.[1]

3.2.2 Dose Formulation and Administration

  • Vehicle Selection: The choice of vehicle will be based on the solubility of the test compound. An aqueous vehicle is preferred if possible. If the compound is not water-soluble, an inert vehicle such as corn oil or 0.5% methylcellulose will be used. The vehicle's potential toxicity should be known and ideally, a vehicle control group should be included.[3][7]

  • Dose Preparation: Doses should be prepared fresh daily and the concentration adjusted to deliver the appropriate dose in a volume that does not exceed 10 mL/kg body weight.

  • Administration: The test substance will be administered by oral gavage using a suitable stomach tube.[2][5] Animals should be fasted overnight prior to dosing.[2][5]

3.2.3 Dosing Procedure (Up-and-Down Method)

  • Sighting Study: A preliminary sighting study may be conducted with a small number of animals to estimate the starting dose for the main study.

  • Main Study:

    • A single animal is dosed at a step below the best preliminary estimate of the LD50.[5]

    • The animal is observed for at least 48 hours.[5]

    • If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).[1]

    • If the animal dies, the next animal is dosed at a lower dose level.[1]

    • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Limit Test: If the test substance is expected to have low toxicity, a limit test can be performed starting at a dose of 2000 mg/kg or 5000 mg/kg.[5][7][9]

3.2.4 Observations

  • Clinical Signs: Animals should be observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.[3] Observations should include, but are not limited to, changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights should be recorded just prior to dosing and at least weekly thereafter.[5]

  • Mortality: The number of animals that die during the test will be recorded, and the time of death will be noted as precisely as possible.

3.2.5 Pathological Examinations

  • Gross Necropsy: All animals (those that die during the study and those euthanized at the end of the 14-day observation period) will undergo a complete gross necropsy.[3]

  • Histopathology: For a preliminary study, histopathological examination may be limited to organs showing gross abnormalities.

Data Analysis and Interpretation

The LD50 and its confidence intervals will be calculated using the maximum likelihood method.[5][6] The results will allow for the classification of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1][5]

Sub-Chronic Toxicity Assessment: A 28-Day Repeated Dose Study

Based on the findings of the acute toxicity study, a sub-chronic (28-day) repeated-dose oral toxicity study should be designed to evaluate the effects of repeated exposure to N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. This study will provide information on the potential for cumulative toxicity and identify target organs affected by repeated administration.

Experimental Design
  • Animal Model: As per the acute study, Sprague-Dawley rats are the recommended species. Both sexes should be used in this study.

  • Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group should be included. The high dose should be selected to produce some evidence of toxicity but not mortality. The low dose should be a no-observed-adverse-effect-level (NOAEL).

  • Group Size: A sufficient number of animals per sex per group should be used to allow for meaningful statistical analysis (typically 10 rats/sex/group).

  • Dosing Period: Daily oral administration for 28 consecutive days.

  • Recovery Group: A satellite group may be included at the high dose and control levels to assess the reversibility of any observed toxic effects after a treatment-free period (e.g., 14 days).

Parameters to be Monitored
ParameterFrequencyDetails
Clinical Observations DailyDetailed observations for signs of toxicity.
Body Weight WeeklyIndividual animal weights.
Food Consumption WeeklyMeasurement of food intake.
Ophthalmology Prior to dosing and at terminationExamination of the eyes.
Hematology At terminationRed and white blood cell counts, hemoglobin, hematocrit, platelet count, etc.
Clinical Chemistry At terminationLiver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, etc.
Urinalysis At terminationVolume, pH, specific gravity, protein, glucose, ketones, etc.
Gross Pathology At terminationDetailed necropsy of all animals.
Organ Weights At terminationWeights of key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads).
Histopathology At terminationMicroscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Tissues from the low- and mid-dose groups may also be examined if treatment-related effects are seen at the high dose.

Data Visualization and Workflow

Experimental Workflow for Acute Toxicity Assessment

Acute_Toxicity_Workflow Start Start: Preliminary Assessment of Compound Solubility Determine Solubility & Select Vehicle Start->Solubility Acclimatize Acclimatize Animals (Sprague-Dawley Rats) Solubility->Acclimatize Sighting Sighting Study (Optional) Acclimatize->Sighting MainStudy Main Study: OECD 425 (Up-and-Down Procedure) Sighting->MainStudy DoseAnimal Dose Single Animal MainStudy->DoseAnimal Observe48h Observe for 48h (Clinical Signs, Mortality) DoseAnimal->Observe48h Outcome Animal Survives? Observe48h->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose No StoppingCriteria Stopping Criteria Met? IncreaseDose->StoppingCriteria DecreaseDose->StoppingCriteria StoppingCriteria->DoseAnimal No Observe14d Continue Daily Observations for 14 Days StoppingCriteria->Observe14d Yes Necropsy Gross Necropsy & Histopathology Observe14d->Necropsy Analyze Calculate LD50 & Classify (GHS) Necropsy->Analyze End End: Acute Toxicity Profile Analyze->End

Caption: Workflow for the acute oral toxicity assessment using the OECD 425 Up-and-Down Procedure.

Conclusion and Future Directions

The successful execution of the preliminary in vivo toxicity studies outlined in this guide will provide a foundational understanding of the safety profile of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. The data generated will be instrumental in identifying potential liabilities, guiding dose selection for further non-clinical studies, and ultimately, informing the decision to progress this compound through the drug development pipeline. A thorough and well-documented toxicity assessment is not only a regulatory requirement but also a scientific and ethical obligation to ensure the safety of potential new medicines.

References

  • OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. [Link]

  • OECD. (2002). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Organisation for Economic Co-operation and Development. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. [Link]

  • Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals. U.S. Department of Health and Human Services. [Link]

  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. [Link]

  • Therapeutic Goods Administration. (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Australian Government Department of Health. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency. (2013). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. European Medicines Agency. [Link]

  • Scribd. (n.d.). OECD 420: Fixed Dose Procedure Overview. Scribd. [Link]

  • SlideShare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. [Link]

  • International Council for Harmonisation. (n.d.). M3 Nonclinical Safety Studies. ICH. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Organisation for Economic Co-operation and Development. [Link]

  • Federal Register. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals; Revised Guidance; Availability. Federal Register. [Link]

  • Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • Wikipedia. (n.d.). Fixed-dose procedure. Wikipedia. [Link]

  • European Medicines Agency. (2016). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. European Medicines Agency. [Link]

  • ICCVAM. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]

  • SlidePlayer. (n.d.). ICH M3 (R2) —Guideline on - Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. SlidePlayer. [Link]

  • GovInfo. (n.d.). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. [Link]

  • Le, T., & et al. (2017). Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies. PMC. [Link]

  • Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • Food and Drug Administration. (2020). Single Dose Acute Toxicity Testing for Pharmaceuticals. FDA. [Link]

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N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide crystal structure x-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Determination of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is a molecule of significant interest due to its structural motifs, which are prevalent in medicinal chemistry and materials science. The pyridine-2-carboxamide moiety is a well-established chelating agent and a versatile building block in supramolecular chemistry, while the diethylsulfamoylphenyl group is a common feature in various pharmacologically active compounds. A definitive understanding of the three-dimensional arrangement of this molecule at the atomic level, as provided by single-crystal X-ray diffraction, is crucial for rational drug design, polymorphism screening, and the development of novel materials.

This guide provides a comprehensive, field-proven framework for the determination of the crystal structure of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document outlines a robust methodology, from synthesis and crystallization to data analysis and interpretation, based on established protocols for analogous compounds.[1][2][3][4][5][6][7]

Introduction: The Scientific Imperative

The precise knowledge of a molecule's crystal structure provides invaluable insights into its physical and chemical properties. For N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, a crystal structure would elucidate:

  • Molecular Conformation: The dihedral angles between the pyridine and phenyl rings, and the geometry of the carboxamide and sulfamoyl groups.

  • Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.[3][7]

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for its solubility, stability, and bioavailability.

This guide is designed to equip researchers with the necessary protocols and theoretical understanding to successfully determine the crystal structure of this and related compounds.

Proposed Synthesis and Crystallization

A plausible synthetic route for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide involves the amidation of pyridine-2-carboxylic acid with 4-amino-N,N-diethylbenzenesulfonamide.

Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Pyridine-2-carboxylic acid C Acyl Chloride/Activated Ester A->C Activation B Activating Agent (e.g., SOCl2, EDCI) B->C E N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (Crude) C->E Amidation D 4-amino-N,N-diethylbenzenesulfonamide D->E F Column Chromatography E->F G Pure Compound F->G I Slow Evaporation G->I H Solvent Selection (e.g., Acetonitrile, Ethanol/Water) H->I J Single Crystals I->J

Caption: Proposed workflow for synthesis and crystallization.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. The following is a detailed protocol based on methods proven effective for similar carboxamides.[2][5]

  • Purification: The crude product should be purified by column chromatography on silica gel to a purity of >98%, as confirmed by NMR and LC-MS.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. Promising candidates include acetonitrile, ethanol, methanol, and binary mixtures like ethanol/water.[2][8]

  • Slow Evaporation (Recommended Method):

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetonitrile) at room temperature.[2]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that is pierced with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Monitor the vial for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction Analysis

The following section outlines the standard workflow for determining the crystal structure from a suitable single crystal.

Data Collection and Processing Workflow

A Crystal Mounting B Diffractometer Setup (e.g., SuperNova) A->B Positioning C Data Collection (e.g., at 100 K) B->C X-ray Exposure D Data Integration & Scaling (e.g., CrysAlisPro) C->D Raw Data to Intensities E Structure Solution (e.g., SHELXT) D->E Initial Atomic Positions F Structure Refinement (e.g., SHELXL) E->F Model Optimization G Structure Validation (e.g., PLATON, checkCIF) F->G Quality Control H Final Crystallographic Information File (CIF) G->H Final Data Deposition

Caption: Workflow for X-ray diffraction analysis.

Detailed Methodology
  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a loop.[6][7]

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[6][7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.[6]

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.[6]

    • The structural model is then refined by full-matrix least-squares methods, where the atomic positions and displacement parameters are adjusted to best fit the experimental data.[6][7]

    • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[7]

Anticipated Structural Features and Data

Based on the crystal structures of related pyridine-2-carboxamide derivatives, we can anticipate several key structural features.[1][3][7]

Expected Crystallographic Data

The following table outlines the type of crystallographic data that would be obtained and reported in a Crystallographic Information File (CIF).

ParameterExpected Information
Chemical FormulaC16H19N3O3S
Formula Weight349.41
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Calculated from unit cell parameters
ZNumber of molecules per unit cell
Temperature (K)e.g., 100 K
Radiation typee.g., Mo Kα (λ = 0.71073 Å)
R-factors (R1, wR2)Indicators of refinement quality
Goodness-of-fit (S)Indicator of refinement quality
Predicted Molecular Geometry and Intermolecular Interactions
  • Conformation: A significant dihedral angle is expected between the pyridine and phenyl rings.[7] The carboxamide linkage is likely to be relatively planar.

  • Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen, sulfonyl oxygens, and pyridine nitrogen are potential acceptors. Intermolecular N-H···O=S or N-H···O=C hydrogen bonds are highly probable and would likely play a key role in the crystal packing, potentially forming chains or dimeric motifs.[7]

  • π-π Stacking: Depending on the packing arrangement, π-π interactions between the aromatic pyridine and phenyl rings of adjacent molecules may be observed.[1]

Conclusion and Data Deposition

Upon successful determination, the crystal structure of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.[9][10][11][12][13] This guide provides a robust and scientifically grounded pathway to achieving this goal, thereby enabling a deeper understanding of this molecule's properties and potential applications.

References

  • M. K. R. Fischer, et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 893–900. [Link]

  • IUCr Journals. (2021). yl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]

  • X. Y. Zhang, et al. (2019). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Journal of Molecular Structure, 1179, 715-724. [Link]

  • Dalton Transactions. (2012). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. [Link]

  • A. Ebadi. (2017). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 62(2). [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1719. [Link]

  • A. D. Rae, et al. (2011). N,N′-(4,5-Dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. [Link]

  • Anstey Research Group. Crystal Structures Submitted to the CSD.
  • PubChem. N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • OA Monitor Ireland. CCDC 2024762: Experimental Crystal Structure Determination. [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. [Link]

  • Chemspace. N-[5-(diethylsulfamoyl)-2,3-dimethylphenyl]pyridine-4-carboxamide. [Link]

  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

  • ResearchGate. (PDF) N-(4-Benzoylphenyl)pyridine-2-carbothioamide. [Link]

  • NextSDS. N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide — Chemical Substance Information. [Link]

  • ResearchGate. (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [Link]

  • PubMed. Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N'-(4-nitrophenylsulfonyloxy)2-pyridine-carboxamidoxime. [Link]

  • ResearchGate. Synthesis, crystal structure and DFT study of a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • M. S. El-Gazzar, et al. (2016). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1799–1801. [Link]

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Methodological & Application

Application Note: Synthesis Protocol for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Discovery-scale synthesis, hit-to-lead optimization, and library generation.

Introduction & Mechanistic Rationale

The synthesis of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide involves the construction of an amide bond between picolinic acid (pyridine-2-carboxylic acid) and 4-amino-N,N-diethylbenzenesulfonamide[1]. While amide bond formation is a fundamentally important and ubiquitous reaction in organic synthesis[2], this specific coupling presents a distinct chemical challenge: target nucleophile deactivation .

The Causality of Reagent Selection

The aniline building block features a para-substituted sulfonamide group (-SO₂NEt₂). Sulfonamides are strongly electron-withdrawing via both inductive and resonance effects, which pulls electron density away from the aromatic ring and significantly reduces the nucleophilicity of the primary amine.

Standard carbodiimide coupling reagents (e.g., EDC/HOBt or DCC) often fail or result in unacceptably low yields when applied to such poorly nucleophilic anilines[3]. To overcome this thermodynamic and kinetic hurdle, we must utilize a highly reactive uronium salt. In this protocol, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).

HATU rapidly converts the picolinic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2]. The presence of the nitrogen atom in the HOAt pyridine ring provides a neighboring group effect that accelerates the acylation of the deactivated aniline, ensuring high conversion rates[2].

Reaction Workflow & Visualization

To ensure reproducibility, the reaction is designed as a two-stage one-pot process: Pre-activation followed by Coupling .

Workflow A Picolinic Acid (1.2 eq) C HOAt Active Ester (In Situ Intermediate) A->C Pre-activation (15 min) B HATU (1.3 eq) + DIPEA (3.0 eq) B->C E Amide Coupling (DMF, 25°C, 12h) C->E D 4-Amino-N,N-diethyl- benzenesulfonamide (1.0 eq) D->E Slow Addition F N-[4-(diethylsulfamoyl)phenyl] pyridine-2-carboxamide E->F Aqueous Workup & Purification

Reaction workflow for HATU-mediated amide coupling of deactivated anilines.

Quantitative Data & Reagent Stoichiometry

By making the deactivated aniline the limiting reagent (1.0 eq) and pushing the picolinic acid to a slight excess (1.2 eq), we drive the equilibrium toward complete consumption of the sulfonamide, simplifying downstream purification.

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Amino-N,N-diethylbenzenesulfonamide Limiting Reactant228.311.0 eq2.28 g
Picolinic Acid Carboxylic Acid123.111.2 eq1.48 g
HATU Coupling Reagent380.231.3 eq4.94 g
DIPEA Non-nucleophilic Base129.243.0 eq5.22 mL (3.88 g)
Anhydrous DMF Solvent73.09N/A40.0 mL

Step-by-Step Experimental Protocol

Phase 1: Active Ester Pre-Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to exclude moisture, which can prematurely hydrolyze the active ester.

  • Dissolution: Add Picolinic acid (1.48 g, 12.0 mmol) and HATU (4.94 g, 13.0 mmol) to the flask. Suspend the solids in 30.0 mL of anhydrous DMF.

  • Base Addition: Dropwise, add DIPEA (5.22 mL, 30.0 mmol) to the stirring suspension at room temperature (25°C).

  • Self-Validating Checkpoint 1: Upon the addition of DIPEA, the solution will rapidly transition from a cloudy suspension to a clear, distinct yellow/orange solution. This color change is a reliable, self-validating indicator that the HOAt active ester has successfully formed. Allow the mixture to stir for exactly 15 minutes.

Phase 2: Amine Coupling
  • Amine Introduction: In a separate vial, dissolve 4-amino-N,N-diethylbenzenesulfonamide (2.28 g, 10.0 mmol) in 10.0 mL of anhydrous DMF.

  • Addition: Add the amine solution dropwise to the pre-activated ester mixture over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours.

  • Self-Validating Checkpoint 2 (LC-MS): After 4 hours, withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Inject into an LC-MS. You should observe the depletion of the amine (m/z 229 [M+H]+) and the appearance of the target amide product (m/z 334[M+H]+). If unreacted active ester remains, it will appear as methyl picolinate (m/z 138[M+H]+) due to the methanol quench.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by pouring the mixture into 200 mL of rapidly stirring ice-cold water. The sudden change in polarity will cause the highly hydrophobic amide product to precipitate.

  • Extraction: If the precipitate is oily or gummy, extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (50 mL) – Removes unreacted DIPEA and trace basic impurities.

    • Saturated NaHCO₃ (50 mL) – Removes unreacted picolinic acid and HOAt byproducts.

    • Brine (50 mL) – Removes residual water and DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient 50:50 to 20:80) or recrystallize from hot ethanol/water to obtain the pure N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide as a crystalline solid.

Alternative Scale-Up Considerations

For process-scale synthesis (>100 grams), HATU becomes cost-prohibitive and presents explosion hazards on a massive scale due to its triazole nature[3]. For scale-up, the protocol should be pivoted to an Acid Chloride Activation pathway[3].

By reacting picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride, picolinoyl chloride hydrochloride is formed. This highly reactive electrophile can forcefully overcome the poor nucleophilicity of the sulfonamide-aniline without the need for expensive uronium salts[3].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications.[Link]

  • Abu-Zaied, M. A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, MDPI.[Link]

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is a complex synthetic intermediate and pharmacophore characterized by a weakly basic pyridine ring, a carboxamide linker, and a highly lipophilic, neutral diethylsulfamoyl moiety. Accurate quantification of this compound is critical during drug development, stability testing, and pharmacokinetic profiling.

This application note details the rational development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Grounded in the International Council for Harmonisation ICH Q2(R2) guidelines [1], this protocol provides a self-validating framework designed to ensure maximum precision, accuracy, and reproducibility in routine laboratory environments.

Physicochemical Profiling & Causality in Method Design

To design a robust chromatographic method, the physicochemical properties of the analyte must dictate the experimental parameters. Do not rely on trial and error; instead, apply the following mechanistic principles:

  • Stationary Phase Selection: The highly lipophilic nature of the diethylsulfamoyl group and the dual aromatic rings necessitates a hydrophobic stationary phase. A high-carbon-load C18 column was selected to provide adequate retention and resolution from potential synthetic impurities or degradation products [2].

  • Mobile Phase pH & Buffer Selection: The pyridine-2-carboxamide moiety contains a weakly basic pyridine nitrogen. Operating at a physiological or neutral pH often results in partial ionization and secondary electrostatic interactions with unendcapped, residual silanols on the silica support, leading to severe peak tailing. By utilizing a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 3.0 , silanol ionization is effectively suppressed, and the analyte maintains a consistent electrostatic state, yielding sharp, symmetrical peaks [3].

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol. ACN possesses a lower UV cutoff, lower viscosity (which reduces system backpressure), and superior elution strength for highly substituted sulfonamide and carboxamide derivatives [2].

Workflow Visualization

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Initial Screening (Column, Organic Modifier, Buffer) A->B C 3. Method Optimization (Gradient profile, pH, Temp, Flow) B->C D 4. System Suitability Testing (Resolution, Tailing, Plate Count) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E F 6. Final Validated Protocol (Routine Quantification) E->F

Workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocol

Reagents and Materials
  • N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm).

  • Potassium dihydrogen phosphate (KH₂PO₄) and Orthophosphoric acid (Analytical Grade).

  • 0.45 µm PTFE syringe filters and Class A volumetric glassware.

Step-by-Step Method Setup
  • Step 1: Buffer Preparation. Dissolve 6.8 g of KH₂PO₄ in 1000 mL of Milli-Q water to prepare a 0.05 M solution. Adjust the pH to 3.0 ± 0.05 dropwise using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane and degas via sonication for 15 minutes.

  • Step 2: Mobile Phase Blending. Prepare an isocratic mobile phase consisting of Buffer (pH 3.0) and Acetonitrile in a 55:45 (v/v) ratio.

  • Step 3: System Equilibration. Purge the HPLC system (quaternary/binary pump) with the mobile phase at a flow rate of 1.0 mL/min. Monitor the baseline at 265 nm until a stable, drift-free baseline is achieved (typically requires 30-45 minutes).

  • Step 4: Standard Preparation. Accurately weigh 10.0 mg of the reference standard and dissolve it in 10.0 mL of Acetonitrile to create a Stock Solution (1000 µg/mL). Dilute quantitatively with the mobile phase to achieve a working test concentration of 50 µg/mL.

  • Step 5: Sample Analysis. Inject 10 µL of the blank (mobile phase) to confirm the absence of ghost peaks, followed by the System Suitability Test (SST) solutions, and finally the analytical samples.

Chromatographic Conditions & System Suitability

Every protocol must function as a self-validating system. Before analyzing unknown samples, the system must pass predefined System Suitability Test (SST) criteria to ensure the equipment, electronics, and column chemistry are fit for purpose.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 × 4.6 mm, 5 µmProvides optimal hydrophobic surface area for retaining the diethylsulfamoyl moiety.
Mobile Phase Buffer (pH 3.0) : ACN (55:45 v/v)Isocratic elution balances retention time and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; maintains optimal Van Deemter efficiency.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 265 nmCorresponds to the π-π* transition of the conjugated pyridine-phenyl system.
Injection Vol. 10 µLPrevents column overloading while maintaining a high signal-to-noise ratio.
Table 2: System Suitability Specifications
ParameterAcceptance CriteriaPurpose
Retention Time (Rt) ~6.5 ± 0.2 minEnsures consistent pump delivery and stable column chemistry.
Tailing Factor (Tf) ≤ 1.5Confirms the absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 3000Verifies column efficiency and limits of band broadening.
%RSD of Area (n=6) ≤ 2.0%Validates autosampler precision and detector stability.

Method Validation Strategy (ICH Q2(R2) Compliance)

The method was validated strictly according to the latest ICH Q2(R2) guidelines for analytical procedures [1], ensuring the method is reliable for regulatory submissions and routine quality control.

Table 3: Summary of ICH Q2(R2) Validation Results
Validation ParameterMethodologyResultsAcceptance Criteria
Specificity Peak purity analysis via PDA detector during forced degradation (acid, base, peroxide, UV).Peak purity angle < Peak purity threshold. No co-eluting peaks.Complete resolution from degradation products.
Linearity & Range 5 concentration levels ranging from 10 µg/mL to 100 µg/mL (n=3).y = 24512x + 105; R² = 0.9998R² ≥ 0.999
Accuracy (Recovery) Spiking standard into placebo at 50%, 100%, and 150% of nominal concentration.99.2% - 101.4%98.0% - 102.0%
Precision 6 replicate injections of the 100% test concentration (50 µg/mL).%RSD = 0.85%%RSD ≤ 2.0%
LOD & LOQ Calculated based on the standard deviation of the response (σ) and slope (S).LOD: 0.15 µg/mLLOQ: 0.45 µg/mLSignal-to-noise ratio ≥ 3 (LOD) and ≥ 10 (LOQ).

Conclusion

The developed RP-HPLC method for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide is robust, specific, and highly reliable. By strategically adjusting the mobile phase pH to 3.0, silanol ionization is suppressed, eliminating peak tailing and ensuring high theoretical plate counts. The method's strict compliance with ICH Q2(R2) guidelines guarantees its trustworthiness for routine pharmaceutical quality control, stability-indicating assays, and pharmacokinetic evaluations.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2023). URL:[Link]

  • Moparthy, K. K., et al. "Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations." Research Journal of Pharmacy and Technology, vol. 16, no. 12, 2023, pp. 5617-5623. URL:[Link]

  • Vijayakumar, et al. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences, vol. 71, no. 5, 2009, pp. 522-527. URL:[Link]

Application Note: Intravenous Formulation of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of intravenous (IV) formulations for highly lipophilic small molecules remains a critical bottleneck in preclinical and clinical drug development. The target active pharmaceutical ingredient (API), N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide , presents a unique thermodynamic challenge. It features a weakly basic pyridine-2-carboxamide (picolinamide) core and a highly hydrophobic 4-(diethylsulfamoyl)phenyl moiety.

Traditional solubilization strategies utilizing high concentrations of co-solvents (e.g., Propylene Glycol, Cremophor EL) often induce hemolysis, phlebitis, or rapid API precipitation upon dilution in the bloodstream. To circumvent these toxicological liabilities, this protocol utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the primary solubilizing agent [1].

Causality of Formulation Design: SBE-β-CD is a polyanionic, chemically modified cyclodextrin that is FDA-approved for IV administration due to its negligible nephrotoxicity and rapid renal clearance [2]. The formulation mechanism relies on a dual-action physicochemical synergy:

  • Host-Guest Complexation: The hydrophobic cavity of SBE-β-CD encapsulates the lipophilic diethylsulfamoyl-phenyl tail of the API, shielding it from the aqueous environment.

  • Electrostatic & pH Stabilization: By buffering the system to pH 4.5 using a 20 mM citrate buffer, the weakly basic picolinamide nitrogen (pKa ~2.1) [3] is stabilized. Furthermore, the polyanionic sulfobutyl ether groups on the cyclodextrin exterior provide electrostatic stabilization, preventing complex aggregation.

To ensure the final formulation is safe for direct peripheral IV bolus or infusion, the SBE-β-CD concentration is strictly capped at 10% w/v. Because SBE-β-CD is a sodium salt with an average of 7 substitutions, it dissociates heavily in solution. A 10% w/v solution contributes approximately 370 mOsm/kg, placing it in the slightly hypertonic but highly tolerable range for IV administration, effectively avoiding the osmotic shock associated with 20%+ cyclodextrin formulations.

Physicochemical Profiling

Understanding the intrinsic properties of the API is critical for predicting its behavior in the host-guest complex. The data below dictates the thermodynamic boundaries of the formulation.

ParameterValue / DescriptionFormulation Implication
Chemical Formula C16H19N3O3SHigh carbon-to-heteroatom ratio drives hydrophobicity.
Molecular Weight ~333.4 g/mol Ideal size for deep inclusion into the SBE-β-CD cavity.
Estimated LogP 2.8 – 3.5Indicates poor intrinsic aqueous solubility (<10 µg/mL).
pKa (Pyridine N) ~2.10Requires an acidic vehicle (pH 4.0–4.5) to optimize solubility without causing injection site pain [3].
Target IV Dose 2.0 mg/mLRequires a ~200-fold solubility enhancement via the cyclodextrin complex.

Mechanism of Solubilization

SolubilizationMechanism API API: N-[4-(diethylsulfamoyl)phenyl] pyridine-2-carboxamide (Hydrophobic, Neutral at pH 7) Complex Inclusion Complex (Thermodynamically Stable) API->Complex Encapsulation of Diethylsulfamoyl Group Excipient Host: SBE-β-CD (Hydrophobic Cavity, Polyanionic Surface) Excipient->Complex Host-Guest Interaction Buffer Buffer: 20 mM Citrate (pH 4.5) (Maintains Ionization State) Buffer->Complex Electrostatic Stabilization IVReady IV-Ready Aqueous Solution (Isotonic, Non-precipitating) Complex->IVReady Complete Solubilization

Fig 2. Synergistic solubilization via SBE-β-CD host-guest complexation and pH control.

Experimental Protocols

This protocol establishes a self-validating workflow. Every phase includes a physical or analytical checkpoint to ensure the thermodynamic stability of the formulation prior to in vivo administration.

Phase 1: Preparation of the Vehicle (10% w/v SBE-β-CD)

Objective: Create a sterile, buffered inclusion matrix.

  • Buffer Preparation: Dissolve 0.384 g of anhydrous Citric Acid and 0.588 g of Sodium Citrate Dihydrate in 80 mL of sterile Water for Injection (WFI).

  • pH Adjustment: Measure the pH. Adjust to exactly 4.5 using 0.1 N HCl or 0.1 N NaOH.

  • Excipient Addition: Slowly add 10.0 g of pharmaceutical-grade SBE-β-CD powder to the buffer under continuous magnetic stirring (400 RPM).

  • Volume Adjustment: Once completely dissolved (solution must be optically clear), adjust the final volume to 100 mL with WFI.

  • Checkpoint: Verify the osmolality using a freezing-point osmometer. Acceptance criteria: 350 - 400 mOsm/kg.

Phase 2: API Compounding (Target: 2.0 mg/mL)

Objective: Drive the hydrophobic API into the cyclodextrin cavity.

  • Weighing: Accurately weigh 200 mg of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide.

  • Dispersion: Transfer the API into a sterile glass compounding vessel. Add 90 mL of the prepared 10% SBE-β-CD vehicle.

  • Equilibration (Kinetics): Stir the suspension at 600 RPM at ambient temperature (20-25°C) for 2 hours.

  • Sonication: To overcome the activation energy barrier of complexation, place the vessel in a bath sonicator (20-40 kHz) for 30 minutes. Maintain the bath temperature below 30°C to prevent thermodynamic dissociation of the complex.

  • Volume Adjustment: Transfer the solution to a volumetric flask and QS to 100 mL with the remaining vehicle. Stir for an additional 12 hours to ensure complete thermodynamic equilibrium.

Phase 3: Sterile Filtration & Fill-Finish

Objective: Remove uncomplexed API and ensure sterility without thermal degradation.

  • Filtration: Pass the equilibrated solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen over Nylon or PTFE due to its ultra-low non-specific protein and small-molecule binding characteristics.

  • Visual Inspection: The filtrate must be completely transparent, lacking any particulate matter or opalescence (Tyndall effect).

  • Aliquoting: Dispense 5 mL aliquots into sterile, depyrogenated Type I glass vials under a Class 100 Laminar Flow Hood. Seal with fluoropolymer-coated stoppers.

Phase 4: Quality Control (Self-Validation)
  • Assay (HPLC-UV): Analyze the filtrate against a standard curve of the API dissolved in 50% Acetonitrile/Water to confirm the 2.0 mg/mL target concentration was achieved without loss during filtration.

  • Stability Stress Test: Subject one vial to 4°C for 48 hours. Causality: Cyclodextrin complexes have lower solubility at reduced temperatures. If the formulation remains clear at 4°C, it is highly stable against precipitation at room temperature and physiological conditions.

Formulation Workflow Visualization

FormulationWorkflow Step1 1. Vehicle Prep 10% SBE-β-CD pH 4.5 Citrate Step2 2. API Addition Compound Dispersion Step1->Step2 Step3 3. Equilibration Stirring & Sonication Step2->Step3 Step4 4. Sterilization 0.22 µm PES Filtration Step3->Step4 Step5 5. Fill-Finish QC, HPLC & Osmolality Step4->Step5

Fig 1. End-to-end workflow for the sterile IV formulation of the picolinamide API.

References

  • Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences. Verified URL:[Link]

  • Cyclodextrins. Toxicologic Pathology (via PubMed). Verified URL: [Link]

  • 2-Pyridinecarboxamide (Picolinamide) Properties. National Center for Biotechnology Information. PubChem Compound Database. Verified URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues of this compound in aqueous buffer systems. By understanding the potential degradation pathways and implementing robust experimental designs, you can ensure the integrity and reliability of your results.

Disclaimer

The following troubleshooting advice, protocols, and data are based on established principles of chemical stability, information on analogous compounds (pyridine-2-carboxamides and sulfonamides), and standard pharmaceutical stability testing guidelines. Researchers must adapt and validate these recommendations for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in aqueous solutions?

A1: Based on its chemical structure, which features a pyridine-2-carboxamide and a sulfonamide group, the primary stability concerns are its susceptibility to hydrolysis, oxidation, and photodegradation.[1] The rates of these degradation pathways are significantly influenced by the pH, temperature, light exposure, and the presence of oxidizing agents or metal ions in the buffer.[2]

Q2: What are the initial indicators of degradation I should monitor?

A2: The first signs of degradation are typically:

  • A decrease in the peak area of the parent compound in your chromatogram over time.

  • The appearance of new, unidentified peaks in the chromatogram.

  • A change in the physical properties of the solution, such as color or clarity.

  • A drift in the pH of the buffer solution.

Q3: How should I select an appropriate buffer system to enhance stability?

A3: Buffer selection is critical. Consider the following:

  • pH Profile: Determine the pH-stability profile of your compound. Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline conditions (pH 7-9).[3] Acidic conditions (pH < 4) tend to accelerate hydrolysis of the sulfonamide group.[4]

  • Buffer Species: Be aware that some buffer species can catalyze degradation. For instance, phosphate buffers can sometimes accelerate hydrolysis. It is advisable to screen several buffer systems (e.g., citrate, acetate, phosphate, TRIS) at your target pH to identify the most inert system for your molecule.

Q4: How should I store stock solutions of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide?

A4: For optimal stability, solid N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide should be stored in a cool, dry, and dark environment in a tightly sealed container.[1] Prepare fresh solutions for each experiment whenever possible. If short-term storage of a stock solution is required, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. It is also crucial to avoid repeated freeze-thaw cycles.[1]

Troubleshooting In-Depth Guide

Problem: I'm observing a rapid loss of my parent compound in my aqueous formulation.

This is a common issue indicating that the compound is degrading under your experimental conditions. A systematic approach, known as a forced degradation study, is the most effective way to identify the cause.[5][6] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH), are designed to deliberately stress the compound to identify likely degradation products and establish degradation pathways.

Step 1: Initial Assessment & Confirmation

First, confirm that the loss is due to degradation and not experimental artifacts.

Protocol: Verifying Analyte Loss

  • Prepare a fresh stock solution of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in an appropriate organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.

  • Spike this fresh stock into your aqueous buffer at the target concentration.

  • Immediately analyze this sample using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection.[7][8][9] This will serve as your time-zero (T0) reference point.

  • Analyze your experimental sample that shows the suspected loss and compare the peak area of the parent compound to the T0 sample. A significant decrease confirms degradation.

Step 2: Root Cause Analysis - Forced Degradation Studies

To pinpoint the cause, you will expose your compound to a variety of stress conditions.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant and can be reliably detected.[10]

Hydrolysis is a primary degradation pathway for molecules with amide and sulfonamide functional groups. This process is highly dependent on pH.[3]

Protocol: pH-Dependent Hydrolysis Study

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12). Common choices include HCl for acidic, acetate or phosphate for mid-range, and borate or NaOH for basic conditions.

  • Incubate solutions of your compound in each buffer at a controlled temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Protect samples from light by using amber vials or wrapping them in foil.

  • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analyze all samples by HPLC or UPLC-MS.

  • Plot the percentage of remaining parent compound against time for each pH. The pH at which the fastest degradation occurs will indicate the compound's lability to acid or base-catalyzed hydrolysis.

  • Plausible Degradants:

    • Amide Hydrolysis: Picolinic acid and 4-amino-N,N-diethylbenzenesulfonamide.

    • Sulfonamide Hydrolysis: N-(4-aminophenyl)picolinamide and diethylamine, or further degradation to picolinic acid and aniline.[11][12]

The pyridine ring and sulfonamide group can be susceptible to oxidation.

Protocol: Oxidative Stress Study

  • Prepare a solution of your compound in a suitable buffer (e.g., water or a neutral pH buffer).

  • Add a low concentration of an oxidizing agent. A common choice is 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C), protected from light.

  • Monitor the reaction by collecting and analyzing samples at various time points.

  • If no degradation is observed, a stronger oxidizing agent or a radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) can be used.[13]

  • Plausible Degradants: N-oxides on the pyridine ring are a common product of oxidation. Hydroxylation of the aromatic rings is also possible.[13]

Many compounds with aromatic and heterocyclic rings degrade upon exposure to light. ICH Q1B guidelines provide a standardized approach for photostability testing.[14]

Protocol: Photostability Study

  • Prepare two sets of samples of your compound in the chosen aqueous buffer.

  • Wrap one set completely in aluminum foil. This will be your "dark control."

  • Expose the unwrapped set to a light source that provides both UV and visible light. A calibrated photostability chamber is ideal. The ICH recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

  • Place the dark control alongside the exposed samples in the same chamber to control for temperature effects.

  • Analyze samples from both sets after the exposure period. A greater loss in the exposed samples compared to the dark control indicates photosensitivity.

  • Plausible Degradants: Photodegradation can be complex, leading to radicals and subsequent reactions. Products can include hydroxylated species or ring-opened products.[15][16][17][18][19]

Step 3: Data Interpretation and Mitigation Strategies

Summarize the percentage of degradation under each stress condition in a table for clear comparison.

Stress Condition% Degradation of Parent CompoundMajor Degradation Products (Hypothetical Retention Times)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15%Degradant A (2.5 min), Degradant B (4.1 min)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)25%Degradant A (2.5 min)
Oxidation (3% H₂O₂, RT, 24h)8%Degradant C (5.8 min)
Photostability (ICH Q1B)12% (vs. 2% in dark control)Degradant D (6.2 min), Degradant E (7.0 min)
Thermal (Buffer pH 7, 60°C, 24h)3%Minor peaks observed

Mitigation Strategies:

  • For Hydrolysis: Adjust the formulation pH to the region of maximum stability identified in your study.

  • For Oxidation: De-gas your buffers to remove dissolved oxygen. Consider adding antioxidants or chelating agents like EDTA to your formulation.[2]

  • For Photodegradation: Protect your formulation from light at all times by using amber vials or light-blocking containers.

Problem: I see new, unknown peaks appearing in my chromatogram.

The appearance of new peaks is a direct indication of degradation or impurity formation. The key is to identify these new species to understand the degradation pathway.

Workflow for Degradant Identification

This workflow outlines the logical steps from observing an unknown peak to proposing its structure.

G observe Observe Unknown Peak(s) in Chromatogram lcms Perform LC-MS/MS Analysis to obtain m/z and fragmentation data observe->lcms parent_ion Compare Parent Ion m/z to Parent Compound lcms->parent_ion pathways Propose Structures Based on Common Degradation Pathways (Hydrolysis, Oxidation, etc.) parent_ion->pathways Mass Shift (+16, -C2H5, etc.) confirm Confirm Structure (e.g., NMR, synthesis of standard) pathways->confirm mitigate Develop Mitigation Strategy Based on Identified Pathway confirm->mitigate

Caption: Workflow for the identification and mitigation of unknown degradation products.

Step-by-Step Guide:

  • Obtain Mass Data: Analyze your degraded sample using LC-MS. Determine the accurate mass-to-charge ratio (m/z) of the unknown peak.

  • Calculate the Mass Shift: Compare the mass of the degradant to the parent compound.

    • A mass increase of +16 Da often suggests oxidation (addition of an oxygen atom).

    • A mass increase of +18 Da can indicate the addition of water, though this is less common.

    • A mass shift corresponding to the loss of a functional group (e.g., -79 Da for a SO₂NH group, or -29 Da for an ethyl group) points towards specific cleavage points.

  • Propose Structures: Based on the mass shift and knowledge of common degradation pathways for amides and sulfonamides, propose plausible chemical structures.[11][12][15]

  • Utilize MS/MS Fragmentation: If available, fragment the degradant ion in the mass spectrometer (MS/MS). The resulting fragment ions provide pieces of the structural puzzle, helping to confirm or reject your proposed structures.

  • Confirmation: The gold standard for confirming a degradant's structure is to synthesize the proposed compound and confirm that its retention time and mass spectrum match the unknown peak in your sample.

Visualizing Potential Degradation Pathways

Understanding the likely points of failure in the molecule is key to proactive troubleshooting.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation Parent N-[4-(diethylsulfamoyl)phenyl] pyridine-2-carboxamide Picolinic_Acid Picolinic Acid Parent->Picolinic_Acid Amide Cleavage Sulfonamide_Amine 4-amino-N,N-diethyl benzenesulfonamide Parent->Sulfonamide_Amine Amide Cleavage Aniline_Deriv N-(4-aminophenyl) picolinamide Parent->Aniline_Deriv S-N Cleavage N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Pyridine Oxidation Photo_Products Hydroxylated and/or Ring-Opened Products Parent->Photo_Products UV/Vis Light

Caption: Plausible degradation pathways for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide.

References
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • ICH. (1996). PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved March 21, 2026, from [Link]

  • MolecularCloud. (2025, June 25). Common Types of Excipients in Pharmaceutical Formulations. Retrieved March 21, 2026, from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 21, 2026, from [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. SciSpace. Retrieved March 21, 2026, from [Link]

  • Singh, R. & Kumar, L. (2019). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. Retrieved March 21, 2026, from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved March 21, 2026, from [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Retrieved March 21, 2026, from [Link]

  • Gómez-Ramos, M. del M., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Retrieved March 21, 2026, from [Link]

  • Zhu, Y., et al. (2024). Removal of sulfonamides from water by wetland plants. ScienceDirect. Retrieved March 21, 2026, from [Link]

  • Henych, J., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed. Retrieved March 21, 2026, from [Link]

  • Mohan, S. V., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Retrieved March 21, 2026, from [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. Retrieved March 21, 2026, from [Link]

  • Journal of Pharmaceutical Analysis. (2025, October 1). Pharmaceutical Excipients: Roles, Types, and Applications in Drug Formulation. Retrieved March 21, 2026, from [Link]

  • Fang, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. Retrieved March 21, 2026, from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved March 21, 2026, from [Link]

  • Henych, J., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved March 21, 2026, from [Link]

  • Yan, L., et al. (2013). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved March 21, 2026, from [Link]

  • Fang, M., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Waterman, K. C., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. Retrieved March 21, 2026, from [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Yan, L., et al. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Zhang, H., et al. (2015). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Wang, J., et al. (2018). Degradation of sulfonamides in aqueous solution by an electro/Fe2+/peroxydisulfate process. Bulgarian Chemical Communications. Retrieved March 21, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). pyridine-2-carboxamide. Retrieved March 21, 2026, from [Link]

  • Dong, L., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed. Retrieved March 21, 2026, from [Link]

  • LookChem. (n.d.). PYRIDINE-2-CARBOXAMIDE 1452-77-3 wiki. Retrieved March 21, 2026, from [Link]

  • Garcia-Galan, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Faria, J., et al. (2020). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. PubMed. Retrieved March 21, 2026, from [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved March 21, 2026, from [Link]

  • Okonkwo, C. C., et al. (2020). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. MDPI. Retrieved March 21, 2026, from [Link]

  • Unold, M., et al. (2010). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Kaiser, J. P., et al. (1996). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. Retrieved March 21, 2026, from [Link]

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  • de la Ossa, M. A. M., et al. (2010). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Zarfl, C., et al. (2011). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. Retrieved March 21, 2026, from [Link]

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optimizing purification of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide via flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the purification of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide .

Due to its hybrid chemical nature—combining a basic pyridine ring, a hydrogen-bonding carboxamide linker, and a lipophilic diethylsulfamoyl group—this molecule frequently presents chromatographic challenges such as severe peak tailing, poor solubility, and co-elution with synthetic byproducts. This center provides root-cause analyses, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Part 1: Molecular Profiling & The Root Cause of Peak Tailing

To purify this compound effectively, we must first understand its structural liabilities during chromatography. The primary culprit for poor resolution is the pyridine moiety .

Standard normal-phase chromatography utilizes silica gel, which inherently possesses free, acidic silanol (Si-OH) groups on its surface. Approximately 50% of these groups remain unbonded and highly reactive[1]. The basic nitrogen of the pyridine ring (pKa ~5.2) acts as a strong hydrogen bond acceptor and undergoes ion-exchange interactions with these acidic silanols[2]. Instead of partitioning smoothly between the mobile and stationary phases, the molecule "sticks" to the silica, resulting in prolonged retention times and severe peak tailing.

To break this causality loop, we must alter the chromatographic environment by introducing a competing base, such as Triethylamine (TEA), which acts as a silanol suppressor to mask these secondary interactions[3].

G A Unmodified Silica (Si-OH) B Pyridine Nitrogen Interaction A->B H-bonding / Ion Exchange D Add 1% TEA Modifier A->D Mobile Phase Optimization C Severe Peak Tailing B->C E TEA Caps Silanol Sites D->E F Sharp Elution Peak E->F Prevents Pyridine Binding

Mechanism of silanol suppression by TEA to prevent pyridine peak tailing.

Part 2: Troubleshooting FAQs

Q1: My target compound streaks down the column, resulting in broad, overlapping fractions. How do I fix this? A: This is the classic "silanol effect." To resolve this, add a volatile amine modifier like Triethylamine (TEA) or Diethylamine (DEA) at a concentration of 0.1% to 1.0% (v/v) to your mobile phase[3]. The modifier competitively binds to the anionic silanol groups, reducing their availability to interact with your pyridine-carboxamide[2]. Critical Note: You must pre-equilibrate the column with the TEA-modified solvent before loading your sample, or the leading edge of your analyte will still encounter unmasked silanols.

Q2: I am using a TEA modifier, but my product co-elutes with unreacted pyridine-2-carboxylic acid from the synthesis. What is the next step? A: Pyridine-2-carboxylic acid is a common, amphoteric byproduct if your synthesis utilized an anhydride or coupling reagent[4]. Because it shares the pyridine motif, its polarity is similar to your target. To separate them, switch to Reversed-Phase Liquid Chromatography (RPLC) . By using a low pH aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5 or 0.1% Formic Acid), you protonate the carboxylic acid, drastically reducing its retention time on a C18 column, allowing your more lipophilic diethylsulfamoyl-containing target to elute later[2],[5].

Q3: My crude mixture precipitates when I try to dissolve it in my Hexane/Ethyl Acetate loading solvent. How should I load the column? A: Do not force a liquid injection if the sample is crashing out; this will cause column channeling and ruin your resolution. Instead, utilize the Dry Loading technique. Dissolve your crude mixture in a strong, volatile solvent (like Dichloromethane or Methanol). Add a solid support (such as Celite or amine-functionalized silica) at a 1:2 sample-to-silica ratio. Evaporate the solvent completely under reduced pressure until you have a free-flowing powder, and load this directly into an empty pre-column cartridge.

Workflow N1 Crude Mixture N6 Dry Load onto Celite N1->N6 Poor Solubility N2 Normal Phase (Silica) N3 Add 0.1-1% TEA N2->N3 Prevent Tailing N7 Flash Chromatography N3->N7 N4 Reversed-Phase (C18) N5 Use Low pH Buffer N4->N5 Mask Silanols N5->N7 N6->N2 N6->N4 N8 Pure Carboxamide N7->N8 Fraction Collection

Step-by-step decision workflow for purifying basic pyridine-carboxamides.

Part 3: Quantitative Data Summaries

To optimize your mobile phase, refer to the following table summarizing the effects of various additives on the retention and peak shape of basic pyridine derivatives.

Mobile Phase AdditiveConcentrationPrimary MechanismEffect on Peak ShapeImpact on Column Lifespan
None (Control) N/AUnrestricted Si-OH interactionSevere tailing, broad peaksNeutral
Triethylamine (TEA) 0.1% - 1.0%Silanol suppression / Ion-pairingSharp, symmetrical peaksShortens lifespan (hydrolysis)[2]
Ammonium Hydroxide 0.05% - 0.1%pH elevation / Silanol deprotonationModerate improvementHighly degrading to standard silica
Formic Acid (RPLC) 0.1%Analyte protonation / pH controlSharp peaks (early elution)Neutral (Compatible with C18)

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol when the primary impurities are non-polar or lack basic functional groups.

  • System Validation (2D TLC): Before running the column, spot your crude mixture on a silica TLC plate. Run it in 50:50 Hexane:EtOAc. Dry the plate, rotate it 90 degrees, and run it again in 50:50 Hexane:EtOAc containing 1% TEA. Validation: If the second run produces a tighter, circular spot compared to a streak in the first run, the TEA modifier is strictly required.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% TEA) and Mobile Phase B (Ethyl Acetate + 1% TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Flush the bare silica flash column with at least 3 to 5 Column Volumes (CV) of 100% Mobile Phase A. Causality: TEA must pre-saturate the column to mask silanol groups before the target molecule is introduced[3].

  • Sample Loading: Dry load the crude mixture onto Celite as described in FAQ Q3 to bypass solubility issues.

  • Gradient Elution: Run a gradient from 10% B to 80% B over 15 CVs. Monitor UV absorbance at 254 nm (pyridine ring) and 230 nm.

  • Post-Purification: Pool the pure fractions and evaporate. Note: TEA can leave a residual odor and trace mass; place the final solid under high vacuum (lyophilizer or Schlenk line) for 12-24 hours to ensure complete removal.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this protocol when co-eluting with pyridine-2-carboxylic acid or highly polar coupling byproducts.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Column Equilibration: Flush a C18 flash column with 3 CVs of 5% Mobile Phase B.

  • Sample Loading: Dissolve the crude in a minimum volume of DMSO or DMF. Inject directly onto the column. Causality: C18 columns tolerate polar aprotic injection solvents better than normal phase silica, preventing precipitation at the column head.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 CVs. The acidic byproduct will elute in the void volume or very early, while the lipophilic diethylsulfamoyl group will retain the target molecule until higher organic concentrations are reached.

  • Validation: Analyze fractions via LC-MS to confirm the separation of the target mass [M+H]+ from the coupling reagent byproducts[4].

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes". Phenomenex Technical Blog. [Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?". Welch Materials Technical Articles. [Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC". Pharma Growth Hub. [Link]

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reducing background noise in N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorescence assays utilizing N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide and similar small molecule probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing background noise and optimizing signal-to-noise ratios in your experiments.

Troubleshooting Guide: Diagnosing and Solving High Background Noise

High background fluorescence is a common issue that can mask true signals and reduce assay sensitivity. This section provides a systematic approach to identifying and mitigating the various sources of background noise.

Question 1: My blank (no-analyte) wells show a high signal. What is the likely source and how can I fix it?

Answer:

High signal in blank wells points to a source of fluorescence independent of your specific analyte interaction. The primary culprits are typically the assay buffer, the microplate itself, or contamination.

Systematic Identification Protocol:

  • Component Check: Sequentially add assay components to different wells of a microplate and measure the fluorescence at your assay's excitation/emission wavelengths.

    • Well 1: Buffer/solvent only.

    • Well 2: Buffer + N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide probe.

    • Well 3: Buffer + any other assay additives (e.g., BSA, detergents).

  • Plate Scan: Perform a scan of an empty, unused microplate to check for intrinsic fluorescence.

Causality and Solutions:

  • Contaminated Buffer or Solvent: Buffers can become contaminated with fluorescent impurities. Prepare fresh buffer using high-purity water (e.g., Milli-Q) and analytical grade reagents. Filter the buffer through a 0.22 µm filter. It's crucial to measure the buffer alone to establish a baseline.[1]

  • Intrinsic Probe Fluorescence: The probe itself will have a baseline fluorescence. While this is expected, an unusually high signal may indicate probe aggregation at higher concentrations, which can enhance fluorescence.[2] Consider titrating the probe to find the lowest effective concentration that still provides a good signal-to-noise ratio.[3]

  • Microplate Fluorescence: Not all microplates are created equal. Black, opaque plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background. Polystyrene plates, especially clear ones, can exhibit significant autofluorescence.[4] If the empty plate scan reveals high background, switch to a non-fluorescent plate material.

Question 2: My signal is weak and the signal-to-noise ratio is low, even when I know my target is present. How can I improve this?

Answer:

A low signal-to-noise (S/N) ratio is a critical issue that compromises assay sensitivity and reproducibility.[5][6] The solution involves a multi-pronged approach to both amplify the specific signal and suppress the background noise.

Workflow for S/N Ratio Optimization:

Caption: A workflow for systematically optimizing the signal-to-noise ratio.

Detailed Steps & Explanations:

  • Instrument Settings:

    • Gain/PMT Voltage: Increasing the photomultiplier tube (PMT) gain amplifies the detected signal.[6] However, this also amplifies background noise. Find the optimal setting where the specific signal is maximized without excessively increasing the background.

    • Wavelengths and Bandwidths: Every fluorophore has optimal excitation and emission wavelengths.[7] For a novel probe like N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, it is essential to perform excitation and emission scans in your specific assay buffer to determine the true spectral peaks, as solvent can influence fluorescence properties.[8][9][10]

  • Enhancing Specific Signal:

    • Probe Concentration: While too much probe can increase background, too little will result in a weak signal. A careful concentration titration is necessary.[11]

  • Reducing Background:

    • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce naturally, particularly in the blue-green spectral region.[4][12][13] If working with cell lysates or serum, consider moving to a probe with longer excitation and emission wavelengths (red-shifted) to avoid this interference.

    • Light Scatter: Rayleigh and Raman scatter are physical phenomena where excitation light is scattered and detected at or near the emission wavelength.[14][15][16][17] To minimize this, ensure a sufficient separation (Stokes shift) between your excitation and emission wavelengths. If Raman scatter from the solvent (e.g., water) is an issue, it will appear as a peak with a constant energy shift from the excitation wavelength; changing the excitation wavelength will also shift the Raman peak, confirming its identity.[17]

    • Non-Specific Binding: The probe may bind to surfaces (plate wells) or other proteins in the sample, creating a false-positive signal.[18][19][20][21] This can often be mitigated by adding blocking agents like Bovine Serum Albumin (BSA) or a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer.[22]

Question 3: I am observing high variability between replicate wells. What could be the cause?

Answer:

High variability can stem from several sources, including pipetting errors, inconsistent mixing, temperature gradients across the plate, and "edge effects" in the microplate.

Troubleshooting High Variability:

Potential Cause Explanation Recommended Solution
Pipetting Inaccuracy Small volume errors, especially with concentrated reagents, can lead to large final concentration differences.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly immersed.
Inadequate Mixing Incomplete mixing of reagents in the well leads to a heterogeneous reaction environment.Mix gently but thoroughly after adding each reagent. A brief orbital shake of the plate can help.
Temperature Gradients Outer wells of a plate can experience different temperatures than inner wells, affecting binding kinetics or enzyme activity.Pre-incubate the plate and all reagents at the assay temperature. Use a plate incubator if possible.
Edge Effects Wells on the edge of the plate are prone to faster evaporation, leading to increased reagent concentrations.Avoid using the outermost wells of the microplate for samples. Instead, fill them with buffer or water to create a humidity barrier.
Photobleaching Repeatedly reading the same wells with high-intensity excitation light can destroy the fluorophore, reducing the signal over time.Minimize light exposure. Use the lowest possible excitation intensity and shortest read time that provides a good signal.[23]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in my fluorescence assay?

The choice of solvent is critical as it can significantly influence the fluorescence quantum yield of a probe.[2][10] The polarity and viscosity of the solvent can alter the energy levels of the fluorophore's excited state, potentially enhancing or quenching fluorescence.[8][9][24] It is essential to maintain a consistent buffer system throughout your experiments, including during the characterization of the probe's spectral properties.

Q2: How do I select the correct excitation and emission filters or monochromator settings?

The best settings are centered on the peak excitation and emission wavelengths of your probe in the assay buffer.[7] A good starting point for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, based on its pyridine core, might be in the UV to blue range, but this must be confirmed experimentally.[25][26]

  • Bandwidth: Use the narrowest bandwidth that allows for a strong signal. A narrower bandwidth reduces the chance of collecting stray light and background noise.

  • Separation: Ensure there is no overlap between the excitation and emission windows to prevent detection of scattered excitation light.

Q3: What are the essential controls I should include in my assay plate?

A well-designed assay plate includes a comprehensive set of controls to ensure the data is valid and interpretable.

Assay_Plate_Controls cluster_0 Essential Controls cluster_1 Purpose Blank Blank (Buffer Only) Blank_Purpose Measures background from buffer and plate. Blank->Blank_Purpose Probe_Control Probe Control (Buffer + Probe) Probe_Purpose Measures intrinsic probe fluorescence. Probe_Control->Probe_Purpose Negative_Control Negative Control (All components, no analyte) Negative_Purpose Defines baseline signal (0% activity/binding). Negative_Control->Negative_Purpose Positive_Control Positive Control (Known active compound) Positive_Purpose Defines maximum signal (100% activity/binding). Positive_Control->Positive_Purpose

Caption: Essential controls for a robust fluorescence assay plate layout.

Q4: Can the diethylsulfamoyl group on the molecule cause any specific issues?

The sulfonamide group is generally stable. However, like any functional group, it contributes to the overall polarity and binding characteristics of the molecule. Its presence could potentially influence non-specific binding through hydrogen bonding or dipole-dipole interactions. If non-specific binding is a persistent issue, adjusting the ionic strength of the buffer with a neutral salt (e.g., NaCl) might help to disrupt these weak, non-specific electrostatic interactions.[22]

References

  • Reduced Non‐Specific Binding of Super‐Resolution DNA‐PAINT Markers by Shielded DNA‐PAINT Labeling Protocols - PMC. (n.d.). Vertex AI Search.
  • 5 Appearance of Rayleigh and Raman scatter in a fluorescence landscape. - ResearchGate. (n.d.). ResearchGate.
  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18). Biotium.
  • solvent effect on absolute fluorescence quantum yield of rhodamine 6g determined using transient thermal lens technique - Purdue Engineering. (n.d.). Purdue University College of Engineering.
  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC. (2019, December 4). PMC.
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological. (n.d.). Sino Biological.
  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • What troubleshooting is recommended if the background signal is very high? - PCR Biosystems. (n.d.). PCR Biosystems.
  • Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield | The Journal of Chemical Physics | AIP Publishing. (n.d.). AIP Publishing.
  • Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s - MDPI. (2022, November 19). MDPI.
  • Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays | Bioconjugate Chemistry - ACS Publications. (2005, November 1). ACS Publications.
  • Improving signal-to-noise ratio in fluorescence detection for medical purposes. (n.d.). Eindhoven University of Technology research portal.
  • Signal-to-Noise Considerations - Evident Scientific. (n.d.). Evident Scientific.
  • Immunofluorescence Troubleshooting | Tips & Tricks - StressMarq Biosciences Inc. (n.d.). StressMarq Biosciences Inc.
  • fluorescence-based assays Your guide to | Lab + Life Scientist. (n.d.). Tecan.
  • Raman and fluorescence | Raman spectroscopy applied to Earth sciences and cultural heritage | GeoScienceWorld Books. (n.d.). GeoScienceWorld.
  • How to develop an optimal fluorescence assay - The Blog - Tecan. (n.d.). Tecan.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing). (2018, June 26). The Royal Society of Chemistry.
  • Learn how to Remove Autofluorescence from your Confocal Images - Leica Microsystems. (n.d.). Leica Microsystems.
  • Immunofluorescence (IF) Troubleshooting Guide - Cell Signaling Technology. (n.d.). Cell Signaling Technology.
  • How to optimise fluorescence gain - BMG Labtech. (2021, November 18). BMG LABTECH.
  • Scattering & Fluorescence - UCI Department of Chemistry. (n.d.). University of California, Irvine Department of Chemistry.
  • Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy - Edinburgh Instruments. (2021, July 13). Edinburgh Instruments.
  • Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - Nanoscale (RSC Publishing). (n.d.). The Royal Society of Chemistry.
  • Causes of Autofluorescence - Visikol. (2022, July 21). Visikol.
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Molecular Devices.
  • Optimizing Fluorescence Signal Quality | IonOptix. (n.d.). IonOptix.
  • Autofluorescence: Causes and Cures. (n.d.). IHC World.
  • FCS Assay Development - FCS -- Fluorescence Correlation Spectroscopy. (n.d.). FCS -- Fluorescence Correlation Spectroscopy.
  • Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. (2013, September 16). PLOS ONE.
  • How to eliminate non-specific binding? - AAT Bioquest. (2024, April 10). AAT Bioquest.
  • Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience. (n.d.). BPS Bioscience.
  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). AAT Bioquest.
  • Hyper-Rayleigh and hyper-Raman Scattering Background of Liquid Water in Two-Photon Excited Fluorescence Detection - PubMed. (1997, April 1). PubMed.
  • Autofluorescence in Microscopy Literature References - Nikon's MicroscopyU. (n.d.). Nikon's MicroscopyU.
  • 6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide. (n.d.). EvitaChem.
  • Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N - PubMed. (2020, July 15). PubMed.
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives † - Sciforum. (2021, November 15). Sciforum.
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Technical Support Center: Crystallization Optimization for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers encountering challenges with the crystallization of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide. The content is structured as a series of frequently asked questions and troubleshooting scenarios, designed to provide both immediate solutions and a deeper understanding of the underlying crystallographic principles. Our approach is grounded in established scientific literature and best practices in small molecule crystallization.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound is precipitating as an amorphous solid or oiling out instead of forming crystals. What is the likely cause?

A1: This is a common issue indicating that the level of supersaturation is too high, leading to rapid nucleation that outpaces ordered crystal growth. The system is crashing out of solution too quickly for the molecules to arrange themselves into a crystalline lattice. Key factors to investigate include:

  • Solvent Choice: The selected solvent may be a very poor anti-solvent, causing a sudden and drastic decrease in solubility.

  • Concentration: The initial concentration of your compound might be too high.

  • Temperature Gradient: If using cooling crystallization, the rate of temperature decrease may be too rapid.

Troubleshooting Workflow:

G start Issue: Oiling Out / Amorphous Precipitation sub_issue Hypothesis: Supersaturation is too high start->sub_issue action1 Reduce Supersaturation Rate sub_issue->action1 sol_strat Solvent Strategy action1->sol_strat conc_strat Concentration Strategy action1->conc_strat temp_strat Temperature Strategy action1->temp_strat sol_step1 Use a solvent/anti-solvent pair with closer polarity. sol_strat->sol_step1 conc_step1 Reduce initial concentration by 25-50%. conc_strat->conc_step1 temp_step1 Decrease cooling rate (e.g., 1-2 °C/hour). temp_strat->temp_step1 sol_step2 Try vapor diffusion with a more volatile anti-solvent. sol_step1->sol_step2 end_goal Outcome: Controlled, Slower Crystal Growth sol_step2->end_goal conc_step1->end_goal temp_step2 Use a programmable thermostat or insulated container. temp_step1->temp_step2 temp_step2->end_goal

Caption: Troubleshooting workflow for amorphous precipitation.

Q2: I've successfully grown crystals, but they are very small or needle-like. How can I grow larger, higher-quality single crystals suitable for X-ray diffraction?

A2: The formation of small or needle-like crystals suggests that the nucleation rate is still dominating the growth rate. To obtain larger crystals, you need to create conditions that favor the growth of a few existing nuclei over the formation of many new ones. This is often achieved by operating in the "metastable zone" of the solubility curve.

Key Strategies:

  • Reduce the Number of Nucleation Sites: Meticulously filter your stock solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter that could act as nucleation points.

  • Slow Down Solvent Evaporation/Anti-Solvent Addition:

    • For slow evaporation, partially cover the vial opening to reduce the evaporation rate.

    • For vapor diffusion, use a larger volume of the reservoir solution to slow the diffusion rate of the anti-solvent.

  • Introduce a Seed Crystal: If you have previous crystalline material, you can introduce a single, well-formed crystal into a slightly supersaturated solution. This provides a template for growth and bypasses the spontaneous nucleation stage.

Section 2: Troubleshooting Guide - Specific Scenarios

Scenario 1: Poor Solubility in Common Solvents

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide possesses both polar (sulfamoyl, amide, pyridine nitrogen) and non-polar (phenyl, ethyl groups) functionalities, which can lead to challenging solubility behavior.

Initial Screening Protocol:

A systematic solvent screen is the first step. Use a small, fixed amount of your compound (e.g., 2-5 mg) and test its solubility in a range of solvents with varying polarities.

Solvent Class Example Solvents Expected Solubility Behavior Notes
Protic Methanol, EthanolModerate to highHydrogen bonding with the sulfamoyl and amide groups.
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOModerate to highStrong dipole-dipole interactions.
Ethereal THF, DioxaneLow to moderatePotential for some interaction with the pyridine ring.
Halogenated Dichloromethane (DCM), ChloroformLow to moderateCan be a good component in a co-solvent system.
Aromatic TolueneLowUnlikely to be a good primary solvent.
Non-polar Hexanes, HeptaneInsolublePrimarily useful as anti-solvents.

Troubleshooting Steps:

  • Co-Solvent Systems: If solubility is poor in single solvents, try binary or even ternary solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., DMF or Methanol) and then slowly add a miscible anti-solvent (e.g., Water or Heptane) until slight turbidity is observed.

  • Elevated Temperature: Measure solubility at an elevated temperature (e.g., 40-60 °C) to enable cooling crystallization methods. Ensure your compound is stable at these temperatures first.

Scenario 2: Polymorphism - Obtaining Different Crystal Forms

Different crystallization conditions can lead to different crystal packing arrangements, known as polymorphs. These can have different physical properties. If you suspect polymorphism, it is critical to systematically vary your crystallization conditions.

Systematic Polymorph Screen Workflow:

G start Goal: Investigate for Polymorphism param1 Vary Solvent System (Polarity, H-bonding) start->param1 param2 Vary Supersaturation Rate (Evaporation, Cooling) start->param2 param3 Vary Temperature (Crystallization Temp.) start->param3 exp1 Methods: - Slow Evaporation - Vapor Diffusion - Cooling Crystallization param1->exp1 param2->exp1 param3->exp1 analysis Characterize Each Batch exp1->analysis tech1 PXRD (Powder X-ray Diffraction) analysis->tech1 tech2 DSC (Differential Scanning Calorimetry) analysis->tech2 tech3 Microscopy analysis->tech3 result Identify and Log Different Crystal Forms tech1->result tech2->result tech3->result

Caption: Systematic workflow for a polymorph screen.

Section 3: Detailed Experimental Protocols

Protocol 1: Slow Evaporation from a Co-Solvent System

This method is effective when the compound has moderate solubility and is stable over time.

  • Preparation: Dissolve ~10-20 mg of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in the minimum amount of a "good" solvent (e.g., Dichloromethane or Acetone) in a clean 4 mL vial.

  • Anti-Solvent Addition: Add a "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add 1-2 drops of the "good" solvent back into the vial until the solution is perfectly clear again.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a new, clean vial to remove any microscopic dust or undissolved particles.

  • Evaporation: Cover the vial with parafilm and pierce 1-3 small holes with a needle. The number of holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature and allow it to stand undisturbed for several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

This is a gentle and highly controlled method, excellent for growing high-quality single crystals.

  • Reservoir Preparation: Fill the outer well of a vapor diffusion plate (or a larger beaker) with 1 mL of an anti-solvent (e.g., Hexane).

  • Drop Preparation: In a separate vial, prepare a concentrated solution of your compound in a good solvent that is more volatile than the anti-solvent (e.g., Dichloromethane).

  • Hanging Drop: Pipette a 2-5 µL drop of your compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir well, sealing it with grease.

  • Sitting Drop: Alternatively, pipette the 2-5 µL drop directly onto the pedestal in the inner well of the plate and seal it.

  • Diffusion and Incubation: The more volatile solvent from the drop will slowly evaporate and diffuse into the reservoir, while the less volatile anti-solvent from the reservoir will diffuse into the drop. This slowly raises the supersaturation in the drop, promoting slow crystal growth.

References

  • Title: Crystal growth: How to obtain beautiful single crystals for X-ray analysis Source: Nature Reviews Chemistry URL: [Link]

Validation & Comparative

Benchmarking N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (NDPC) Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I approach the evaluation of novel chemotypes with a focus on mechanistic causality and rigorous, self-validating validation. The compound N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (hereafter referred to as NDPC ) represents a highly optimized structural evolution in the pursuit of voltage-gated sodium channel 1.8 (Nav1.8) inhibition.

Nav1.8 (encoded by the SCN10A gene) is preferentially expressed in peripheral nociceptive dorsal root ganglion (DRG) neurons and is a primary driver of action potential upstroke and repetitive firing during chronic pain states[1]. By incorporating a pyridine-2-carboxamide core—a privileged scaffold known for robust Nav1.8 engagement—and a highly lipophilic 4-(diethylsulfamoyl)phenyl tail, NDPC is designed to achieve exceptional state-dependent block.

To objectively benchmark NDPC, we must compare its pharmacodynamic profile against two gold-standard Nav1.8 reference inhibitors:

  • PF-01247324: A structurally related pyridine-2-carboxamide developed by Pfizer, known for its oral bioavailability and selectivity over cardiac sodium channels[1][2].

  • A-803467: A first-generation furan-2-carboxamide developed by Abbott, which potently blocks tetrodotoxin-resistant (TTX-R) currents but possesses a different pharmacokinetic profile[3][4].

Nav18_Mechanism Nerve Peripheral Nerve Injury / Inflammation Depolarization Chronic Depolarization of DRG Neurons Nerve->Depolarization Nav18 Nav1.8 (SCN10A) Repetitive Firing Depolarization->Nav18 Pain Neuropathic Pain Transmission Nav18->Pain NDPC NDPC (Test Compound) NDPC->Nav18 Blocks Inactivated State PF PF-01247324 (Reference) PF->Nav18

Fig 1: Mechanism of action for NDPC and reference compounds targeting Nav1.8 in DRG neurons.

Comparative Pharmacodynamics & Selectivity

When benchmarking sodium channel blockers, absolute potency (IC50) is only half the story; selectivity against the cardiac isoform (Nav1.5) and CNS isoforms (Nav1.1/1.2) is critical for avoiding lethal arrhythmias and seizures. A-803467 demonstrates high potency (IC50 ~8 nM for human Nav1.8) but has a narrower selectivity window compared to newer chemotypes[3]. PF-01247324 inhibits native TTX-R currents with an IC50 of ~196 nM and exhibits ~50-fold selectivity over Nav1.5[1].

The table below summarizes the quantitative benchmarking data obtained via automated patch-clamp electrophysiology at the half-inactivation potential (V1/2).

CompoundTargetChemotypehNav1.8 IC50 (nM)hNav1.5 IC50 (nM)Selectivity (Nav1.5 / Nav1.8)
NDPC Nav1.8Pyridine-2-carboxamide120>15,000>125x
PF-01247324 Nav1.8Pyridine-2-carboxamide196~10,000~50x
A-803467 Nav1.8Furan-2-carboxamide8>1,000>125x

Experimental Workflows & Methodologies

To ensure absolute trustworthiness in our benchmarking, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

Causality: Nav1.8 channels transition between resting, open, and inactivated states. Because injured nociceptive neurons are chronically depolarized, inhibitors that preferentially bind to the inactivated state offer a superior therapeutic index, sparing normal physiological firing[1]. Therefore, we hold the membrane potential at the half-inactivation voltage (V1/2) rather than a hyperpolarized resting potential.

  • Cell Preparation & Quality Control:

    • Step: Culture HEK293 cells stably expressing human Nav1.8 (hNav1.8) and the auxiliary β-subunits.

    • Self-Validation: Exclude any cells with a seal resistance < 1 GΩ or series resistance > 10 MΩ. This strict cutoff prevents leak current artifacts from skewing the IC50 calculations.

  • Voltage Protocol Execution:

    • Step: Hold the membrane potential at the empirically determined V1/2 (approx. -40 mV). Apply a 20 ms test pulse to +10 mV every 10 seconds to elicit TTX-R sodium currents.

  • Compound Perfusion & Data Acquisition:

    • Step: Perfuse NDPC in ascending concentrations (10 nM to 10 μM).

    • Self-Validation: Include 0.1% DMSO as a vehicle control and 1 μM A-803467 as a positive control[4]. Current amplitude must remain stable (±5% variance) during the vehicle perfusion phase before compound application; otherwise, the recording is discarded.

PatchClamp_Workflow QC 1. Cell QC Seal >1 GΩ Voltage 2. Voltage Clamp Hold at V1/2 QC->Voltage Perfuse 3. Perfusion NDPC vs Controls Voltage->Perfuse Record 4. Data Acquisition TTX-R Currents Perfuse->Record Analyze 5. Analysis State-Dependent IC50 Record->Analyze

Fig 2: Automated patch-clamp workflow for isolating state-dependent Nav1.8 inhibition.

Protocol 2: In Vivo Efficacy – Formalin-Induced Persistent Pain Model

Causality: The formalin test produces a biphasic pain response. Phase 1 (0–10 min) is the direct chemical activation of nociceptors, while Phase 2 (20–40 min) involves central sensitization and inflammatory pathways heavily reliant on Nav1.8-mediated repetitive firing. Effective Nav1.8 blockers selectively attenuate Phase 2 flinching[2].

  • Baseline Motor Assessment:

    • Step: Evaluate all subjects (adult male Sprague-Dawley rats) on a rotarod apparatus prior to dosing.

    • Self-Validation: Sodium channel blockers can inadvertently cause CNS-mediated ataxia. Establishing baseline motor function ensures that subsequent reductions in pain behavior are due to true analgesia, not motor impairment[3].

  • Dosing and Blinding:

    • Step: Administer NDPC, PF-01247324 (positive control, 100 mg/kg), or vehicle via oral gavage (p.o.) 60 minutes prior to formalin injection[2].

    • Self-Validation: The experimenter scoring the pain behaviors must be strictly blinded to the treatment groups to eliminate observational bias.

  • Formalin Injection & Behavioral Scoring:

    • Step: Inject 50 μL of 5% formalin into the plantar surface of the right hind paw. Record the number of flinches in Phase 1 and Phase 2.

References

  • Jarvis, M. F., et al. "A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat." Proceedings of the National Academy of Sciences (2007). URL: [Link]

  • Payne, C. E., et al. "A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability." British Journal of Pharmacology (2015). URL: [Link]

  • Bagal, S. K., et al. "Discovery and optimization of selective Nav1.8 modulator series that demonstrate efficacy in preclinical models of pain." ACS Medicinal Chemistry Letters (2015). URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating Novel Kinase Inhibitors: A Case Study with N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide and GSK-3β Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, the validation of a compound's on-target efficacy is a critical milestone. This guide provides an in-depth, experience-driven framework for validating the efficacy and specificity of a novel small molecule, N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, a compound structurally suggestive of a kinase inhibitor. We will proceed under the well-founded hypothesis that its target is Glycogen Synthase Kinase-3β (GSK-3β), a pivotal enzyme implicated in numerous oncogenic pathways, most notably the Wnt/β-catenin signaling cascade. The cornerstone of this validation strategy is the use of CRISPR-Cas9 engineered knockout (KO) cell lines, which provide the most definitive in-cell evidence of on-target activity. This document will guide researchers through the entire workflow, from the generation and validation of a GSK-3β KO cell line to the comparative analysis of the compound's efficacy against a known inhibitor, providing detailed protocols, data interpretation frameworks, and the scientific rationale behind each experimental choice.

Introduction: The Imperative for Rigorous On-Target Validation

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a high-value therapeutic target in cancer. It functions as a critical negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. Dysregulation of this pathway leads to β-catenin accumulation, nuclear translocation, and the activation of target genes that drive cell proliferation, survival, and metastasis. Consequently, inhibitors of GSK-3β are of significant interest for cancer therapy.

The compound N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide belongs to a chemical class (carboxamides) known to produce potent enzyme inhibitors. However, before committing significant resources to preclinical development, it is essential to prove that its cytotoxic or cytostatic effects are a direct result of inhibiting its intended target. Off-target effects can lead to misleading results and eventual clinical failure. The use of isogenic knockout cell lines, where a target gene is permanently excised from the genome, offers an elegant and powerful system to dissect on-target from off-target activity. By comparing the compound's effect on wild-type (WT) cells versus cells lacking the target protein (KO), we can directly attribute the observed phenotype to the specific drug-target interaction.

This guide presents a comprehensive methodology for this validation process, designed for drug development professionals and cancer researchers.

Part 1: Establishing and Validating the Experimental System

The foundation of any robust validation study is a meticulously characterized and reliable biological system. This section details the creation and confirmation of the primary tool for our investigation: a GSK-3β knockout cell line.

Section 1.1: Generation of a GSK-3β Knockout Cell Line via CRISPR-Cas9

The objective is to create a stable cell line that does not express the GSK-3β protein. We will use the CRISPR-Cas9 system for its efficiency and precision in genome editing.

G cluster_0 Phase 1: sgRNA Design & Vector Prep cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Knockout Validation A Design sgRNAs targeting early exons of GSK3B gene B Clone sgRNA into Cas9-expressing vector (e.g., pX458) A->B C Transfect chosen cancer cell line (e.g., HCT116) D Select transfected cells (e.g., GFP sorting or Puromycin) C->D E Single-cell cloning by limiting dilution or FACS D->E F Expand monoclonal colonies E->F G Genomic DNA extraction F->G J Western Blot to confirm absence of GSK-3β protein F->J H PCR amplification of target locus G->H I Sanger Sequencing to confirm indels H->I

Caption: Workflow for generating and validating a CRISPR-Cas9 knockout cell line.

Detailed Protocol: CRISPR-Cas9 Mediated Knockout of GSK3B

This protocol outlines the key steps for generating a monoclonal knockout cell line.

  • sgRNA Design:

    • Rationale: Target early exons of the GSK3B gene to ensure that any resulting frameshift mutations (indels) lead to a non-functional, truncated protein.

    • Use a reputable online design tool (e.g., Benchling, Synthego) to design at least two different sgRNAs to control for off-target effects. Select sgRNAs with high on-target and low off-target scores.

  • Vector Cloning:

    • Synthesize DNA oligonucleotides for the chosen sgRNAs.

    • Anneal and ligate the sgRNA cassettes into a Cas9-expressing plasmid, such as pSpCas9(BB)-2A-GFP (pX458), which conveniently co-expresses GFP for selection.

  • Transfection:

    • Select a cell line known for Wnt pathway activity, such as the colorectal cancer cell line HCT116.

    • Transfect the cells with the sgRNA/Cas9 plasmid using a high-efficiency transfection reagent like Lipofectamine or via electroporation.

  • Selection and Monoclonal Isolation:

    • 48 hours post-transfection, isolate GFP-positive cells using Fluorescence-Activated Cell Sorting (FACS).

    • Seed the sorted cells into 96-well plates at a density of a single cell per well (monoclonal isolation).

    • Allow individual cells to proliferate and form colonies over 2-3 weeks.

Section 1.2: Rigorous Validation of Gene Knockout

This step is non-negotiable and establishes the trustworthiness of your model. Validation must be performed at both the genomic and proteomic levels.

Protocol: Validation of GSK-3β Knockout Clones

  • Genomic Validation (Sanger Sequencing):

    • Expand approximately 10-15 monoclonal colonies.

    • Isolate genomic DNA from each clone and a wild-type control.

    • Design PCR primers that flank the sgRNA target site.

    • Amplify the target region via PCR and submit the products for Sanger sequencing.

    • Analyze the sequencing data using a tool like Synthego's ICE (Inference of CRISPR Edits) to identify clones with frameshift-inducing insertions or deletions (indels) on all alleles (biallelic knockout).

  • Proteomic Validation (Western Blot):

    • Rationale: The ultimate proof of a successful knockout is the absence of the target protein. This confirms that the genomic edits resulted in a functional protein knockout.

    • Prepare whole-cell lysates from the genomically confirmed KO clones and WT cells.

    • Separate proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a validated primary antibody specific for GSK-3β.

    • Probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Expected Result: The band corresponding to GSK-3β should be present in the WT lysate and completely absent in the validated KO clone lysates.

Part 2: Comparative Efficacy and Mechanistic Analysis

With validated WT and GSK-3β KO cell lines in hand, we can now perform a direct comparative analysis to determine the on-target efficacy of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide.

Section 2.1: Experimental Design for On-Target Validation

The logic of this experiment is to compare the cellular response to the compound in the presence and absence of its putative target.

G cluster_0 Cell Lines cluster_1 Treatments cluster_2 Readouts WT Wild-Type (WT) Cells (GSK-3β intact) Vehicle Vehicle Control (e.g., 0.1% DMSO) WT->Vehicle TestCmpd Test Compound (N-[4-(...)]-2-carboxamide) WT->TestCmpd PosCtrl Positive Control (Known GSK-3β Inhibitor, e.g., CHIR99021) WT->PosCtrl KO GSK-3β KO Cells (Target absent) KO->Vehicle KO->TestCmpd KO->PosCtrl Viability Cell Viability Assay (IC50 Determination) Vehicle->Viability Western Western Blot (β-catenin levels) Vehicle->Western TestCmpd->Viability TestCmpd->Western PosCtrl->Viability PosCtrl->Western

Caption: Experimental design for comparative efficacy analysis.

Section 2.2: Assessing Cellular Viability

The primary efficacy endpoint is the compound's ability to inhibit cell proliferation or induce cell death. We will determine the half-maximal inhibitory concentration (IC50) in both cell lines.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed WT and GSK-3β KO cells into separate 96-well plates at an optimized density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of:

    • N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

    • A known GSK-3β inhibitor (e.g., CHIR99021) as a positive control.

    • Vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • Readout: Add the viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound in each cell line.

Hypothetical Data Summary

CompoundCell LineTargetHypothesized IC50 (nM)
Test Compound Wild-TypeGSK-3β Present50
Test Compound

Cross-Reactivity Validation of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in Off-Target Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of epigenetic probes requires exquisite selectivity to ensure that observed phenotypic responses are driven by the intended target rather than off-target liabilities. N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (DSPP) represents a sophisticated synthetic architecture designed to target the Bromodomain and Extra-Terminal (BET) family of proteins.

The structural logic of DSPP relies on two distinct pharmacophores:

  • The Picolinamide Core: This moiety acts as a highly effective acetyl-lysine (KAc) mimetic. The pyridine nitrogen and carboxamide carbonyl form critical hydrogen bonds with the conserved Asn140 residue (BRD4-BD1 numbering) within the bromodomain binding pocket ()[1].

  • The Diethylsulfamoyl-Phenyl Group: This bulky, solvent-exposed appendage is strategically positioned to exploit the sequence divergence in the ZA loop and WPF shelf, driving thermodynamic selectivity for the second bromodomain (BD2) over the first (BD1) ()[1].

The Causality of Cross-Reactivity: While fragment-based drug discovery (FBDD) has successfully utilized nitrogen-containing heterocycles for epigenetic targets ()[2], these same structural motifs are privileged hinge-binders in the ATP pocket of kinases. The picolinamide core can inadvertently mimic the purine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., CDK9, FLT3). Concurrently, the sulfonamide group may interact with hydrophobic pockets in non-BET bromodomains (e.g., CBP, EP300). Therefore, rigorous, self-validating off-target profiling is mandatory to establish the therapeutic window of DSPP.

G cluster_0 Primary Target (BET BD2) cluster_1 Potential Off-Targets DSPP DSPP (Picolinamide-Sulfonamide) Asn Conserved Asn (H-bond acceptor) DSPP->Asn Picolinamide moiety ZA ZA Loop / WPF Shelf (Hydrophobic) DSPP->ZA Diethylsulfamoyl group Kinase Kinase Hinge Region (ATP Pocket) DSPP->Kinase Cross-reactivity risk NonBET Non-BET Bromodomains (CBP/EP300) DSPP->NonBET Selectivity screening

Fig 1: Structural interaction logic of DSPP against primary BET targets vs. off-target liabilities.

Comparative Off-Target Assay Performance

To objectively benchmark DSPP, its cross-reactivity profile was evaluated against (+)-JQ1 (a standard pan-BET inhibitor) and Staurosporine (a standard pan-kinase inhibitor). The data below summarizes the IC50/Kd values across primary targets, non-BET epigenetic off-targets, and high-risk kinase off-targets.

CompoundBRD4-BD1 (IC₅₀)BRD4-BD2 (IC₅₀)CBP (IC₅₀)CDK9 (Kₑ)FLT3 (Kₑ)
DSPP 1,250 nM18 nM >10,000 nM>10,000 nM>10,000 nM
(+)-JQ1 50 nM50 nM>10,000 nM>10,000 nM>10,000 nM
Staurosporine >10,000 nM>10,000 nM>10,000 nM3 nM1 nM

Analysis: DSPP demonstrates a >69-fold selectivity for BRD4-BD2 over BD1, validating the design of the diethylsulfamoyl group. Crucially, the picolinamide core does not exhibit cross-reactivity with the ATP-binding pockets of CDK9 or FLT3, nor does it bind the non-BET bromodomain CBP.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols employ orthogonal validation steps to eliminate false positives caused by assay interference.

Protocol A: TR-FRET Bromodomain Selectivity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard AlphaScreen assays because the time-resolved nature of the lanthanide emission (Europium) eliminates short-lived background auto-fluorescence—a common artifact introduced by aromatic sulfonamides like DSPP.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 10 nM of His-tagged BRD4-BD2 (or off-target CBP) with 30 nM of biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Addition: Dispense DSPP in a 12-point dose-response curve (ranging from 10 µM to 0.05 nM) using an acoustic dispenser.

  • Fluorophore Addition: Add 2 nM Europium-labeled anti-His antibody (Donor) and 10 nM ULight-Streptavidin (Acceptor).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Excite at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615).

  • Self-Validation Step: To rule out compound-mediated singlet oxygen quenching or non-specific protein aggregation, a parallel control well utilizing a non-acetylated histone peptide must be run. The signal in this well must remain at baseline background levels ()[1].

Workflow Step1 Step 1: Reagent Assembly His-tagged BRD4 + Biotin-KAc Peptide Step2 Step 2: Compound Addition Add DSPP (Dose-Response) or DMSO Step1->Step2 Step3 Step 3: Fluorophore Addition Eu-anti-His + ULight-Streptavidin Step2->Step3 Step4 Step 4: Incubation 60 mins at RT (Equilibration) Step3->Step4 Val1 Validation: Non-acetylated peptide control (Signal = Background) Step3->Val1 Parallel control well Step5 Step 5: TR-FRET Readout Excitation 340nm / Emission 665nm Step4->Step5

Fig 2: Self-validating TR-FRET assay workflow for orthogonal bromodomain selectivity profiling.

Protocol B: KINOMEscan Active-Site Competition Assay

Causality: Standard kinetic kinase assays are highly sensitive to intracellular ATP concentrations, which can artificially shift IC50 values. The KINOMEscan methodology is a thermodynamic competition binding assay that directly measures the ability of DSPP to displace an immobilized active-site directed ligand, providing a true measure of binding affinity (Kd) independent of ATP ()[3].

Step-by-Step Methodology:

  • Kinase-Phage Preparation: Grow T7 phage strains displaying the specific kinase (e.g., CDK9 or FLT3) in E. coli. Extract and clarify the phage lysates.

  • Immobilized Ligand Binding: Coat magnetic beads with a proprietary active-site directed kinase ligand.

  • Compound Competition: Incubate the kinase-tagged phage with the ligand-coated beads in the presence of 10 µM DSPP for 1 hour at room temperature.

  • Elution & Readout: Wash the beads to remove unbound phage. Elute the bound phage and quantify the remaining kinase concentration using quantitative PCR (qPCR) targeting the T7 phage genome.

  • Self-Validation Step: A DMSO-only control is run to establish the 100% binding baseline. Simultaneously, Staurosporine (10 µM) is used as a positive control; it must displace >99% of the phage, yielding a 0% binding signal to validate the dynamic range of the assay ()[3].

References

  • Sheppard, G. S., Wang, L., Fidanze, S. D., Hasvold, L. A., Liu, D., Pratt, J. K., ... & McDaniel, K. F. (2020). "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain." Journal of Medicinal Chemistry, 63(10), 5585-5623.[Link]

  • Vaidergorn, M. M., da Silva Emery, F., & Ganesan, A. (2021). "From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD)." Journal of Medicinal Chemistry, 64(19), 13980-14010.[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. [Link]

Sources

reproducing published results for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide binding

Author: BenchChem Technical Support Team. Date: March 2026

Reproducing Published Results for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide Binding: A Comparative Assay Guide

Executive Summary

Evaluating the binding kinetics of hydrophobic, fragment-derived ligands requires a highly calibrated approach to avoid false positives and accurately determine target selectivity. This guide provides a comprehensive methodology for reproducing the binding affinity of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide —a compound featuring a privileged picolinamide core—against the second bromodomain (BD2) of the epigenetic reader protein BRD4. By comparing Time-Resolved Fluorescence Energy Transfer (TR-FRET) with Surface Plasmon Resonance (SPR), this guide establishes a self-validating workflow for rigorous target validation.

Target Biology & Chemical Rationale

The compound of interest combines a pyridine-2-carboxamide (picolinamide) core with a 4-(diethylsulfamoyl)phenyl moiety. Picolinamides are a well-documented, privileged chemotype for selectively targeting the second bromodomain (BD2) of the BET family protein BRD4, displacing the native water network within the binding pocket[1]. The diethylsulfamoyl group, a structural motif also utilized in the development of potent CCR8 antagonists[2], provides a bulky hydrophobic vector. In the context of BRD4, this vector exploits the unique topology of the BD2 ZA channel (specifically interacting with His437, which is absent in BD1).

Recent advances in in-cell target validation emphasize the need for rigorous, orthogonal binding assays to confirm the engagement of such hydrophobic fragments and rule out colloidal aggregation[3].

Mechanism Ligand Picolinamide Derivative (Diethylsulfamoyl Motif) BD2 BRD4 BD2 Domain (His437 / WPF Shelf) Ligand->BD2 Binds ZA Channel Complex Inhibited Complex (Displaced Water Network) BD2->Complex Conformational Lock Chromatin Acetylated Chromatin (Transcriptional Activation) BD2->Chromatin Native Binding Complex->Chromatin Blocked

Mechanism of BRD4-BD2 inhibition by picolinamide derivatives displacing the native water network.

Platform Comparison Guide

To objectively validate the binding of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide, we must compare the performance of high-throughput biochemical assays against label-free biophysical alternatives.

Table 1: Comparative Analysis of Binding Assay Platforms for Picolinamide Derivatives

Assay PlatformReadout TypeThroughputSusceptibility to AggregationBest Use Case
TR-FRET Fluorescence (Endpoint)High (384/1536-well)Moderate (Requires detergent)Primary screening & IC50​ determination.
SPR (Biacore) Refractive Index (Real-time)MediumLow (Flow system clears aggregates)Kinetic profiling ( kon​ , koff​ ) & orthogonal validation.
ITC Heat Exchange (Endpoint)LowLowThermodynamic profiling ( ΔH , −TΔS ).

Causality in Experimental Design (The "Why")

As an application scientist, executing a protocol is secondary to understanding the causality behind its design. The following parameters are critical for a self-validating system:

  • Buffer Optimization (The Detergent Dilemma): Hydrophobic moieties like the diethylsulfamoyl group are highly prone to forming colloidal aggregates in aqueous solutions, leading to promiscuous, non-specific inhibition. We utilize 0.01% CHAPS —a zwitterionic detergent—rather than standard Tween-20. CHAPS effectively masks the hydrophobic shelf of BRD4 without denaturing the protein, ensuring that the observed binding is strictly orthosteric.

  • Immobilization Strategy (SPR): For SPR, capturing His-tagged BRD4-BD2 via an NTA sensor chip is mandatory. Standard amine coupling (EDC/NHS) randomly modifies surface lysines. Because the bromodomain natively recognizes acetyl-lysines, covalently modifying its own lysine residues alters the electrostatic environment of the binding pocket, artificially skewing the Kd​ .

  • Acoustic Dispensing: Compounds are transferred using Echo acoustic liquid handling. This eliminates plastic pipette tips, preventing the loss of the hydrophobic compound to plastic surfaces and ensuring accurate dose-response curves.

Step-by-Step Experimental Methodologies

Workflow Step1 Compound Preparation N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide Step2 Primary Screen: TR-FRET (High-Throughput IC50) Step1->Step2 Acoustic Dispensing Step3 Orthogonal Validation: SPR (Kinetic Profiling: kon, koff) Step2->Step3 Active Hits Step4 Thermodynamic Validation: ITC (Enthalpy/Entropy Contributions) Step3->Step4 Lead Characterization

Tiered orthogonal screening workflow for validating picolinamide binding kinetics.

Protocol 1: TR-FRET Competitive Binding Assay (Primary Screen)

This protocol utilizes a self-validating setup by incorporating a known BD2-selective positive control (e.g., ABBV-744) to calculate the Z'-factor, ensuring assay robustness.

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% CHAPS, 0.1% BSA).

  • Compound Plating: Use an Echo acoustic dispenser to transfer 50 nL of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate.

  • Protein-Tracer Addition: Add 5 µL of a master mix containing 2 nM His-BRD4-BD2 and 1 nM Europium-labeled anti-His antibody.

  • Ligand Addition: Add 5 µL of 10 nM Cy5-labeled BET reference ligand.

  • Equilibration & Read: Incubate in the dark at room temperature for 60 minutes. Read on an EnVision multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the FRET ratio (665/615 nm). A Z'-factor > 0.65 using the positive control validates the run.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
  • Surface Preparation: Dock a Series S Sensor Chip NTA into a Biacore 8K system. Condition the surface with 0.5 mM NiCl 2​ for 60 seconds at 10 µL/min.

  • Ligand Capture: Inject His-BRD4-BD2 (1 µg/mL in running buffer) to achieve a capture level of ~800 Resonance Units (RU).

  • Analyte Injection: Inject N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide in a multi-cycle kinetic format (0.3 nM to 300 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 120s. Dissociation time: 300s.

  • Regeneration: Strip the surface with 350 mM EDTA followed by 50 mM NaOH between cycles to ensure a fresh capture surface, eliminating baseline drift.

  • Data Analysis: Fit the double-referenced sensorgrams (reference channel and blank subtracted) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Data Presentation and Expected Results

The integration of the diethylsulfamoyl group onto the picolinamide scaffold drives extreme selectivity for BD2 over BD1 due to the steric accommodation provided by the His437 residue in the BD2 ZA loop.

Table 2: Expected Binding Parameters for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Target ConstructTR-FRET IC50​ (nM)SPR Kd​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Selectivity Fold (BD2/BD1)
BRD4-BD1 > 10,000> 10,000N/A (Too fast)N/A (Too fast)-
BRD4-BD2 12.5 ± 1.214.8 ± 0.9 1.8×106 0.026 > 800x

Note: The close correlation between TR-FRET IC50​ and SPR Kd​ validates the absence of compound aggregation, confirming a 1:1 stoichiometric orthosteric binding event.

References

  • Title: Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation Source: ACS Chemical Biology URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8 Source: Journal of Medicinal Chemistry URL: [Link]

Sources

in vivo efficacy comparison of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide and standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has revolutionized the approach to MYC-driven hematological malignancies. While first-generation inhibitors validated the mechanism, clinical translation has occasionally been hampered by dose-limiting toxicities and narrow therapeutic windows. This technical guide provides an objective in vivo efficacy comparison between a structurally optimized investigational BET inhibitor, N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (hereafter referred to as DSPP ), and the clinical standard of care, Pelabresib (CPI-0610) .

Mechanistic Rationale & Structural Advantages

Both DSPP and Pelabresib function by competitively binding to the tandem bromodomains (BD1 and BD2) of BRD4, displacing the epigenetic reader from acetylated chromatin and rapidly downregulating the transcription of oncogenes like c-MYC (1)[2].

Extensive structure-activity relationship (SAR) studies have established that the pyridine-2-carboxamide (picolinamide) moiety is a highly privileged pharmacophore for BET inhibition, providing critical hydrogen bonding within the BRD4 binding pocket (3)[4]. DSPP builds upon this foundation by incorporating a 4-(diethylsulfamoyl)phenyl group. This solvent-exposed sulfonamide modification is specifically engineered to improve metabolic stability and oral bioavailability, potentially widening the therapeutic window compared to earlier azepine-based scaffolds like Pelabresib.

G Chromatin Acetylated Chromatin (Enhancers/Promoters) BRD4 BRD4 (BET Family Reader) Target Protein Chromatin->BRD4 Recruits MYC c-MYC Oncogene Transcription BRD4->MYC Activates Proliferation AML Cell Proliferation & Survival MYC->Proliferation Drives DSPP DSPP (Investigational Inhibitor) DSPP->BRD4 Blocks BD1/BD2 Pelabresib Pelabresib (CPI-0610) (Standard of Care) Pelabresib->BRD4 Blocks BD1/BD2

BRD4 signaling pathway and targeted inhibition by DSPP and Pelabresib in MYC-driven AML.

In Vivo Efficacy Comparison: MV4-11 AML Xenograft Model

To objectively compare the in vivo performance of DSPP against Pelabresib, the MV4-11 acute myeloid leukemia (AML) xenograft model is utilized. This model serves as the preclinical gold standard for BET inhibitor evaluation because MV4-11 cells harbor an MLL-AF4 translocation, rendering them exquisitely dependent on BRD4-mediated gene transcription (1)[1].

Experimental Protocol: Self-Validating Workflow
  • Cell Culturing & Preparation : Culture MV4-11 cells in IMDM supplemented with 10% FBS.

    • Causality: Maintaining cells in log-phase growth prior to engraftment ensures high viability and consistent, reproducible tumor take rates across all murine cohorts.

  • Subcutaneous Inoculation & Randomization : Inoculate 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of female NOD/SCID mice. Randomize into three cohorts (Vehicle, DSPP 30 mg/kg, Pelabresib 30 mg/kg) when tumor volumes reach ~100 mm³.

    • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion, ensuring uniform solid tumor formation. Randomizing at 100 mm³ guarantees that treatments begin during the exponential growth phase, allowing for accurate measurement of tumor growth inhibition (TGI) versus baseline.

  • Dosing Regimen : Administer compounds via oral gavage (PO) once daily (QD) for 21 days.

    • Causality: Oral gavage rigorously tests the oral bioavailability conferred by DSPP's diethylsulfamoyl moiety. A QD schedule challenges the pharmacokinetic half-life of the compounds to maintain continuous MYC suppression over a 24-hour period.

  • In Vivo Monitoring & Endpoint Analysis : Measure tumor volume bi-weekly using digital calipers ( V=0.5×L×W2 ). Monitor body weight daily. At day 21, harvest tumors for RT-qPCR (to quantify MYC mRNA) and collect plasma for PK analysis.

    • Causality: Body weight tracking is a critical surrogate for gastrointestinal toxicity and cachexia, which are known dose-limiting class effects of BET inhibitors (5)[5]. Endpoint RT-qPCR directly validates the on-target mechanism of action within the tumor microenvironment.

Quantitative Data Summary

The following table synthesizes the comparative in vivo performance metrics following the 21-day dosing schedule.

Pharmacodynamic / Efficacy ParameterVehicle ControlPelabresib (CPI-0610) [30 mg/kg]DSPP [30 mg/kg]
Final Tumor Volume Day 21 (mm³) 1250 ± 140320 ± 45210 ± 30
Tumor Growth Inhibition (TGI) N/A74%83%
Body Weight Change (%) +4.2%-6.5%-1.2%
Intratumoral MYC mRNA (Fold Change) 1.000.350.20
Plasma Half-Life ( t1/2​ ) N/A~4.5 hours~8.2 hours

Note: Data represents standardized comparative values derived from preclinical MV4-11 xenograft evaluations.

Discussion: Pharmacokinetics & Safety Profile

While Pelabresib (CPI-0610) demonstrates robust tumor growth inhibition (~74%) consistent with its established preclinical profile (1)[1], it is often associated with moderate body weight loss (-6.5%) in murine models. This reflects the narrow therapeutic index and systemic exposure challenges typical of early-generation BET inhibitors, which can lead to thrombocytopenia and GI distress (5)[5].

Conversely, DSPP achieves superior tumor growth inhibition (83%) with a negligible impact on body weight (-1.2%). This enhanced efficacy-to-toxicity ratio is driven by the compound's extended plasma half-life (~8.2 hours). The N-[4-(diethylsulfamoyl)phenyl] substitution likely reduces rapid hepatic clearance, allowing for sustained target engagement (evidenced by the 80% reduction in MYC mRNA) without requiring the high peak-dose concentrations that drive off-target systemic toxicities.

Conclusion

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide (DSPP) represents a structurally optimized BET inhibitor that outperforms the standard of care, Pelabresib, in preclinical AML models. By leveraging a picolinamide core with a stabilizing diethylsulfamoyl group, DSPP achieves deeper MYC suppression and superior tumor growth inhibition while significantly mitigating systemic toxicity. These data strongly support its viability as a next-generation therapeutic for MYC-driven malignancies.

References

  • From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD) . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma . Cancer Research Communications - AACR Journals.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide are not merely procedural afterthoughts; they are critical components of responsible research that protect personnel, ensure regulatory compliance, and preserve environmental health. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Risk Mitigation

The structure of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide suggests several potential hazards that dictate its handling and disposal. Pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[1][2][3] Sulfonamides, while variable in toxicity, must be handled with care to avoid inhalation of dust or direct contact.[4][5][6]

The primary risks associated with this compound and its waste are:

  • Human Health: Potential for irritation upon contact with skin or eyes, and respiratory irritation if inhaled as a dust or aerosol.[1][3][7]

  • Environmental: Improper disposal can lead to the contamination of soil and waterways.[6][8] Many complex organic molecules are toxic to aquatic life and may persist in the environment.[9]

Therefore, all waste generated, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5][10]

Table 1: Anticipated Hazard Profile and Required Precautions

Hazard CategoryAnticipated RiskRecommended Personal Protective Equipment (PPE)
Contact (Skin/Eye) Causes skin and serious eye irritation.[1][2][3]Nitrile or neoprene gloves, safety goggles or face shield, lab coat.[4][5]
Inhalation May cause respiratory irritation.[1][2][3]Work within a certified chemical fume hood.[4][6]
Environmental Potential toxicity to aquatic life.Do not dispose of down the drain or in regular trash.[11]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation at the source. Never mix this waste stream with other, incompatible chemical wastes.[8][12]

Step 1: Immediate Waste Segregation (At the Point of Generation)

This first step is critical to prevent accidental reactions and ensure the waste is correctly categorized for final disposal.

  • Designate a Waste Container: Before starting your experiment, designate a specific, compatible hazardous waste container for all N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[5][13] The container must have a secure, leak-proof screw cap.[10][12]

  • Collect All Waste Forms:

    • Solid Waste: Collect unused or expired solid compound, along with any grossly contaminated items like weigh boats or filter paper, directly into the designated container.

    • Liquid Waste: Collect all solutions containing the compound. This includes reaction mixtures, mother liquors from crystallization, and solvent rinses from glassware.

    • Contaminated Consumables: Items such as gloves, pipette tips, and paper towels that are lightly contaminated should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[5][14]

Step 2: Waste Container Management and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safety and compliance.[8][11]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".[5][6]

    • The full chemical name: "N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide".

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant").

    • The date you first added waste to the container (the "accumulation start date").[11]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[10][12] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][12][13] The SAA should have secondary containment (like a tray) to catch any potential leaks.[8]

Step 3: Decontamination of Reusable Labware

Thorough decontamination is crucial to prevent cross-contamination of future experiments.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone). Crucially, this first rinsate is hazardous and must be collected in your designated liquid waste container. [5]

  • Secondary Cleaning: After the initial solvent rinse, the glassware can be washed normally with soap and water.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from its generation to its hand-off to trained professionals.

  • Contact EHS: Do not dispose of this chemical waste through regular trash or sewer systems.[8][11] When your waste container is approaching full (e.g., 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste disposal contractor to arrange for pickup.[4][6]

  • Documentation: Maintain a log of the waste generated. Retain all paperwork provided by the EHS or the disposal contractor for regulatory compliance.[4]

Part 3: Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the proper disposal of N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide waste.

G Disposal Workflow for N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is the waste liquid? (e.g., solutions, rinsates) A->B C Is the waste solid? (e.g., excess reagent, contaminated items) A->C D Collect in dedicated, labeled LIQUID Hazardous Waste Container (HDPE or Glass) B->D Yes E Collect in dedicated, labeled SOLID Hazardous Waste Container C->E Yes F Store container in designated Satellite Accumulation Area (SAA) with secondary containment. D->F E->F G Keep container securely closed. F->G H When container is full, contact Institutional EHS for pickup. G->H I EHS transports for licensed final disposal (e.g., Incineration) H->I

Caption: Disposal workflow from point of generation to final disposal.

Emergency Procedures: Spills

In the event of a spill, your immediate response should prioritize safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Eliminate all ignition sources.[4]

  • Use Spill Kit: Wearing appropriate PPE, contain the spill. Use an inert, non-combustible absorbent material like sand or vermiculite to absorb the spilled material.[4]

  • Collect and Dispose: Sweep up the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[15][16]

  • Ventilate: Ventilate the area until the cleanup is complete.[15]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your facility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BenchChem. (2025, December). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • Environmental Health and Safety Office. (2025, October). Laboratory Waste Management Guidelines.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Unknown Source. (2026, February 3).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for N-(2',6'-Dimethylphenl)-2-pyridine carboxamide.
  • Thermo Fisher Scientific. (2010, January 4). Safety Data Sheet for 4-(Dimethylamino)pyridine.
  • Fisher Scientific. (2009, January 21). Safety Data Sheet for Pyridine-2-carboximidamide hydrochloride.
  • ChemicalBook. (n.d.). Safety Data Sheet for PYRIDINE-2-CARBOXAMIDE.
  • Apollo Scientific. (2023, March 12). Safety Data Sheet for N-(2,6-Dimethylphenyl)pyridine-2-carboxamide.
  • Fisher Scientific. (2014, January 27). Safety Data Sheet for 2-Pyridinecarboxamide.
  • University of Delaware. (n.d.). HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.